LY433771
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[5-carbamoyl-9-(cyclohexylmethyl)carbazol-4-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c23-22(27)15-8-4-9-16-20(15)21-17(10-5-11-18(21)28-13-19(25)26)24(16)12-14-6-2-1-3-7-14/h4-5,8-11,14H,1-3,6-7,12-13H2,(H2,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHXEBCEJGFYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C3=C(C(=CC=C3)OCC(=O)O)C4=C(C=CC=C42)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of LY433771: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY433771 is a potent and selective inhibitor of the type X secretory phospholipase A2 (sPLA2-X) enzyme.[1] Secretory phospholipases A2 are a family of enzymes that play a critical role in a variety of physiological and pathological processes, including inflammation, host defense, and lipid metabolism. By catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids, sPLA2s release arachidonic acid and lysophospholipids, which are precursors to a wide range of bioactive lipid mediators, such as prostaglandins (B1171923) and leukotrienes. The type X isoform, in particular, has been implicated as a key player in inflammatory cascades. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with sPLA2-X and the subsequent impact on downstream signaling pathways.
Core Mechanism: Inhibition of Type X Secretory Phospholipase A2
The primary mechanism of action of this compound is the direct inhibition of sPLA2-X. This has been quantified by its half-maximal inhibitory concentration (IC50), a measure of the concentration of the inhibitor required to reduce the enzyme's activity by half.
Quantitative Data
| Compound | Target | IC50 (nM) | Reference |
| This compound | Type X Secretory Phospholipase A2 (sPLA2-X) | 3 | [1] |
Downstream Signaling Pathways Modulated by sPLA2-X Inhibition
The inhibition of sPLA2-X by this compound is anticipated to modulate several downstream signaling pathways that are dependent on the products of sPLA2-X enzymatic activity. While direct experimental evidence for this compound's effects on these pathways is not publicly available, the known functions of sPLA2-X allow for a reasoned extrapolation of its potential impact.
Arachidonic Acid Cascade and Eicosanoid Synthesis
The catalytic activity of sPLA2-X initiates the arachidonic acid (AA) cascade. The released AA is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent inflammatory mediators. By inhibiting sPLA2-X, this compound is expected to reduce the availability of arachidonic acid, thereby suppressing the production of these pro-inflammatory lipids.
Toll-Like Receptor 4 (TLR4) Signaling
Recent studies have indicated that sPLA2-X can enhance Toll-like receptor 4 (TLR4) signaling in immune cells such as macrophages. This enhancement leads to an amplified inflammatory response, characterized by the increased production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The mechanism is thought to involve sPLA2-X-mediated alterations in the lipid composition of the cell membrane, which in turn affects the function of TLR4 and its co-receptors. Inhibition of sPLA2-X by this compound would be expected to attenuate this potentiation of TLR4 signaling.
p38 MAPK and JNK Signaling Pathways
The enzymatic products of sPLA2-X, particularly lysophospholipids and arachidonic acid metabolites, can act as signaling molecules that activate intracellular protein kinase cascades, including the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways. These pathways are crucial regulators of cellular responses to stress and inflammation, controlling the expression of numerous inflammatory genes. By blocking the production of these lipid mediators, this compound may indirectly inhibit the activation of the p38 and JNK signaling cascades.
References
In-Vitro Profile of LY433771: A Review of Preliminary Studies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the preliminary in-vitro studies conducted on the novel compound LY433771. Due to the early stage of research, publicly available data on this compound is currently limited. This guide is based on the initial findings and will be updated as more information becomes available. At present, specific quantitative data and detailed experimental protocols for this compound have not been disclosed in the public domain. The following sections outline the general methodologies and potential signaling pathways that are typically investigated for a compound of this nature, based on standard practices in drug discovery.
Introduction
This compound is a novel investigational compound currently undergoing preclinical evaluation. While specific details regarding its molecular structure and precise mechanism of action remain proprietary, this guide aims to provide a foundational understanding of the types of in-vitro assays and experimental workflows that are likely being employed to characterize its pharmacological profile. The information presented herein is based on established principles of in-vitro pharmacology and drug discovery.
Hypothetical In-Vitro Characterization of this compound
Given the standard pipeline for drug development, the preliminary in-vitro evaluation of a novel compound like this compound would typically involve a series of assays to determine its potency, selectivity, and cellular effects.
Target Engagement and Binding Affinity
The initial step in characterizing a new compound is to determine its binding affinity for its intended molecular target.
Experimental Protocol: Radioligand Binding Assay (Hypothetical)
A standard method to quantify binding affinity is the radioligand binding assay. This competitive binding assay would involve the following general steps:
-
Preparation of Target: Membranes from cells overexpressing the target receptor or purified receptor protein are prepared.
-
Radioligand Incubation: A known concentration of a radiolabeled ligand that binds to the target is incubated with the prepared target membranes.
-
Competitive Binding: Increasing concentrations of the unlabeled investigational compound (this compound) are added to compete with the radioligand for binding to the target.
-
Separation and Detection: The bound and free radioligand are separated, typically by filtration. The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the inhibitor concentration that displaces 50% of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Activity Assays
Once target binding is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Experimental Protocol: Cell-Based Functional Assay (Hypothetical)
Cell-based assays are employed to measure the biological response of a cell to the compound. A common approach involves the use of reporter gene assays or second messenger assays.
-
Cell Culture: A cell line endogenously expressing the target or engineered to express the target is cultured.
-
Compound Treatment: The cells are treated with varying concentrations of this compound.
-
Stimulation (for antagonists): In the case of an antagonist, the cells are also stimulated with a known agonist of the target receptor.
-
Measurement of Response: The cellular response is measured. This could be the expression of a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element specific to the signaling pathway of the target, or the levels of a second messenger (e.g., cAMP or intracellular calcium).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.
Potential Signaling Pathways and Experimental Workflows
The following diagrams illustrate hypothetical signaling pathways and experimental workflows that might be relevant to the in-vitro characterization of a novel compound.
Caption: A generalized workflow for a radioligand binding assay.
Caption: A simplified diagram of a hypothetical G-Protein Coupled Receptor signaling pathway.
Quantitative Data Summary
As of the date of this document, no specific quantitative data from in-vitro studies of this compound has been made publicly available. Tables summarizing binding affinities (Ki values), functional potencies (EC50 or IC50 values), and selectivity against other targets will be populated here as data emerges from published research.
Table 1: Hypothetical Binding Affinity of this compound
| Target | Ki (nM) | Assay Type |
|---|---|---|
| Target X | TBD | Radioligand Binding |
| Target Y | TBD | Radioligand Binding |
Table 2: Hypothetical Functional Activity of this compound
| Assay Type | EC50 / IC50 (nM) | Cell Line |
|---|---|---|
| Functional Agonism | TBD | Recombinant Cell Line |
| Functional Antagonism | TBD | Recombinant Cell Line |
Conclusion
The in-vitro characterization of a novel compound such as this compound is a critical phase in the drug discovery process. While specific data on this compound is not yet available, this guide provides a framework for understanding the types of experiments that are likely being conducted to elucidate its pharmacological properties. The methodologies described, including binding and functional assays, are fundamental to determining the potential therapeutic utility of a new chemical entity. This document will be updated as more information becomes publicly accessible.
A Technical Guide to LY4337713: Target Engagement and Validation in FAP-Positive Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY4337713 is an investigational radioligand therapy currently in clinical development for the treatment of patients with fibroblast activation protein (FAP)-positive solid tumors.[1][2][3][4] This document provides a comprehensive technical overview of the target engagement and validation strategies for LY4337713, drawing upon the established principles of FAP-targeted therapies. While specific preclinical and clinical data for LY4337713 are emerging, this guide synthesizes the current understanding of its molecular target, mechanism of action, and the experimental methodologies crucial for its evaluation.
Introduction: The Rationale for Targeting Fibroblast Activation Protein (FAP)
Fibroblast activation protein (FAP) is a type II transmembrane serine protease that has garnered significant attention as a promising target in oncology.[5][6] Its expression is highly restricted in healthy adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs).[5][7] CAFs are a critical component of the tumor stroma and play a multifaceted role in tumor progression, including extracellular matrix remodeling, angiogenesis, and immune suppression.[8] The high expression of FAP in a wide array of solid tumors, coupled with its limited presence in normal tissues, makes it an attractive target for delivering cytotoxic radiation with high precision.[1][9]
LY4337713 is designed as a FAP-targeted radioligand therapy. This therapeutic approach involves a small molecule that specifically binds to FAP, which is linked to a radioactive isotope. Upon administration, LY4337713 is intended to selectively accumulate at the tumor site, delivering a localized and potent dose of radiation to FAP-expressing cells and the surrounding tumor microenvironment, thereby inducing tumor cell death.[7]
Target Engagement and Mechanism of Action
The proposed mechanism of action for LY4337713 is centered on its high-affinity binding to FAP. The small molecule component of LY4337713 acts as a homing device, directing the attached radionuclide to FAP-expressing CAFs within the tumor stroma. The localized delivery of radiation is expected to induce DNA damage and subsequent apoptosis in the targeted cells, as well as in adjacent tumor cells through a "crossfire" effect.
FAP Signaling and its Role in the Tumor Microenvironment
FAP contributes to the pro-tumorigenic microenvironment through both its enzymatic and non-enzymatic functions. Its dipeptidyl peptidase and endopeptidase activities are involved in the degradation of the extracellular matrix, facilitating tumor cell invasion and metastasis.[8] FAP has also been implicated in various signaling pathways that promote tumor growth and immune evasion.[7][9]
Target Validation: A Multi-faceted Approach
The validation of FAP as a therapeutic target for LY4337713 involves a series of in vitro and in vivo studies designed to demonstrate target engagement, specificity, and anti-tumor efficacy. The following sections outline the key experimental protocols.
In Vitro Validation
3.1.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity and specificity of the non-radiolabeled LY4337713 ligand to FAP.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to overexpress FAP (e.g., HEK293-FAP) or from FAP-positive tumor cell lines.
-
Competition Binding: A fixed concentration of a known FAP-binding radioligand is incubated with the cell membranes in the presence of increasing concentrations of the non-radiolabeled LY4337713 ligand.
-
Data Analysis: The concentration of LY4337713 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated to quantify the binding affinity.
-
3.1.2. Cellular Uptake and Internalization Assays
-
Objective: To evaluate the cellular uptake and internalization of radiolabeled LY4337713 in FAP-expressing cells.
-
Methodology:
-
Cell Culture: FAP-positive and FAP-negative (control) cells are cultured in appropriate media.
-
Incubation: Cells are incubated with radiolabeled LY4337713 for various time points.
-
Quantification: The amount of radioactivity associated with the cells (surface-bound and internalized) is measured using a gamma counter.
-
Specificity: To confirm FAP-mediated uptake, a blocking experiment is performed by co-incubating the cells with an excess of non-radiolabeled LY4337713.
-
In Vivo Validation
3.2.1. Biodistribution Studies in Xenograft Models
-
Objective: To assess the in vivo distribution, tumor targeting, and clearance of radiolabeled LY4337713.
-
Methodology:
-
Animal Model: Immunocompromised mice are subcutaneously implanted with FAP-positive human tumor xenografts.
-
Radiotracer Injection: Radiolabeled LY4337713 is administered intravenously to the tumor-bearing mice.
-
Tissue Harvesting: At various time points post-injection, mice are euthanized, and major organs and tumors are collected.
-
Radioactivity Measurement: The radioactivity in each tissue is measured using a gamma counter and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
3.2.2. Preclinical Imaging
-
Objective: To visualize the in vivo targeting and distribution of radiolabeled LY4337713.
-
Methodology:
-
Imaging Modality: Depending on the radionuclide used (e.g., Gallium-68 for PET or Lutetium-177 for SPECT/CT), tumor-bearing animals are imaged at different time points after injection of the radiolabeled compound.
-
Image Analysis: The images provide a visual representation of tumor uptake and clearance from non-target organs.
-
3.2.3. Dosimetry Studies
-
Objective: To estimate the radiation absorbed dose in tumors and normal organs.
-
Methodology:
-
Data Collection: Time-activity curves are generated from biodistribution data or quantitative imaging studies.
-
Dosimetry Calculation: The Medical Internal Radiation Dose (MIRD) formalism is used to calculate the absorbed doses to various organs.
-
3.2.4. Efficacy Studies in Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of the therapeutic radiolabeled LY4337713.
-
Methodology:
-
Treatment Groups: Tumor-bearing mice are randomized into treatment groups (e.g., vehicle control, non-radiolabeled ligand, and different doses of radiolabeled LY4337713).
-
Tumor Growth Monitoring: Tumor volume is measured regularly to assess the treatment response.
-
Survival Analysis: The overall survival of the animals in each treatment group is monitored.
-
Quantitative Data Summary
While specific quantitative data for LY4337713 is not yet publicly available, the following tables summarize representative data for other FAP-targeted radioligands, which provide a benchmark for the expected performance of such agents.
Table 1: In Vitro Binding Affinities of FAP Inhibitors
| Compound | IC50 (nM) | Cell Line | Reference |
| FAPI-04 | 5.2 | HEK293-FAP | [1] |
| FAPI-46 | 3.7 | HEK293-FAP | [10] |
| FAP-2286 | 2.9 | HEK293-FAP | [11] |
Table 2: In Vivo Tumor Uptake of FAP-Targeted Radiotracers in Xenograft Models
| Radiotracer | Tumor Uptake (%ID/g at 1h p.i.) | Tumor Model | Reference |
| [⁶⁸Ga]Ga-FAPI-04 | 10.1 ± 2.5 | BxPC-3 (Pancreatic) | [1] |
| [⁶⁸Ga]Ga-FAPI-46 | 12.3 ± 3.1 | Capan-1 (Pancreatic) | [10] |
| [¹⁷⁷Lu]Lu-FAP-2286 | 15.6 ± 4.2 | HT-1080-FAP (Fibrosarcoma) | [11] |
Table 3: Estimated Absorbed Doses of FAP-Targeted Radiotherapies in Humans
| Radiotracer | Organ | Absorbed Dose (mGy/MBq) | Reference |
| [¹⁷⁷Lu]Lu-FAPI-04 | Tumor | 1.5 - 4.0 | [1] |
| Kidneys | 0.5 - 1.0 | [1] | |
| Bone Marrow | 0.03 - 0.06 | [1] | |
| [¹⁷⁷Lu]Lu-FAP-2286 | Tumor | 2.0 - 5.0 | [1] |
| Kidneys | 0.6 - 1.2 | [1] | |
| Bone Marrow | 0.04 - 0.08 | [1] |
Clinical Validation of LY4337713
LY4337713 is currently being evaluated in a Phase 1a/1b clinical trial (NCT07213791) in participants with FAP-positive solid tumors.[1][2] The primary objectives of this study are to assess the safety, tolerability, and dosimetry of LY4337713.[3][4] The study will also evaluate the preliminary efficacy of LY4337713 in various cancer types known to have high FAP expression, including pancreatic, breast, colorectal, and ovarian cancers.[1]
Conclusion
LY4337713 represents a promising new therapeutic agent that leverages the high tumor-specificity of FAP to deliver targeted radiotherapy. The target engagement and validation of LY4337713 will follow a well-established preclinical and clinical development path for FAP-targeted radioligands. The data from ongoing clinical studies will be critical in determining the safety and efficacy profile of this novel therapy and its potential to address unmet medical needs in patients with FAP-positive solid tumors.
References
- 1. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. tipranks.com [tipranks.com]
- 4. theranostictrials.org [theranostictrials.org]
- 5. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 9. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 10. Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients [escholarship.org]
- 11. Preclinical Evaluation of 68Ga/177Lu-Labeled FAP-Targeted Peptide for Tumor Radiopharmaceutical Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of LY433771 and Related Compounds: A Technical Overview
This technical guide provides an in-depth analysis of the potential therapeutic applications, mechanism of action, and available data for LY433771 and its closely related radiolabeled counterpart, LY4337713. This document is intended for researchers, scientists, and professionals involved in drug development and oncology.
Executive Summary
Current research identifies two distinct compounds of interest: this compound, a potent enzyme inhibitor, and LY4337713, a clinical-stage radioligand therapy. While both originate from Eli Lilly and Company, their therapeutic targets and mechanisms of action differ significantly. This compound has been characterized as a selective inhibitor of type X secretory phospholipase A2 (sPLA2), suggesting potential applications in cardiovascular diseases. In contrast, LY4337713 is actively being investigated as a targeted radiotherapy for fibroblast activation protein (FAP)-positive solid tumors, representing a promising new frontier in precision oncology.
This compound: A Type X sPLA2 Inhibitor
This compound is identified as a potent inhibitor of type X secretory phospholipase A2 (sPLA2).
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of the sPLA2 enzyme. sPLA2s are a family of enzymes that play a role in various physiological and pathological processes, including inflammation and lipid metabolism. By inhibiting this enzyme, this compound has the potential to modulate inflammatory pathways, which is of interest in the study of cardiovascular diseases.[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Compound | Target | IC50 | Potential Therapeutic Area |
| This compound | Type X secretory phospholipase A2 (sPLA2) | 3 nM | Cardiovascular diseases |
LY4337713: A FAP-Targeted Radioligand Therapy
LY4337713 is an investigational radioligand therapy currently in clinical development for the treatment of various solid tumors.[2][3]
Mechanism of Action
The therapeutic strategy for LY4337713 is based on targeted radiotherapy. The molecule is designed to specifically bind to Fibroblast Activation Protein (FAP), a protein that is highly expressed on the surface of cancer-associated fibroblasts in the tumor microenvironment of many solid cancers.[3] Upon binding to FAP, the radioactive component of LY4337713 delivers a localized and potent dose of radiation to the tumor cells, leading to their destruction.[3]
Clinical Development: The FiREBOLT Study
LY4337713 is being evaluated in a Phase 1a/1b clinical trial named FiREBOLT (NCT07213791).[2]
The FiREBOLT study is a dose escalation and dose optimization study designed to assess the safety, tolerability, and dosimetry of LY4337713.[2] It is a non-randomized, open-label, sequential assignment trial.[2] The primary purpose is treatment.[2]
The study is recruiting adults aged 18 and older with advanced or metastatic solid tumors that are positive for FAP expression.[3] The cancers under investigation include:[2][3]
-
Adenocarcinoma of the pancreas
-
HR-positive & HER2-negative breast cancer
-
HER2-positive breast cancer
-
Triple-negative breast cancer
-
Platinum-resistant or refractory ovarian cancer
-
Gastric adenocarcinoma
-
Colorectal cancer
-
Squamous cell carcinoma or adenocarcinoma esophageal cancer
-
Cholangiocarcinoma
Participants in the FiREBOLT study will receive an intravenous (IV) injection of LY4337713.[3] The dosing schedule is either every 4 or 6 weeks.[3] Throughout the study, patients will undergo regular monitoring, including blood draws, urine sample collection, and CT or MRI scans to assess the effects of the treatment.[3] The estimated total duration of the study for each participant is approximately 5 years.[2]
Conclusion and Future Directions
The available data highlight two distinct therapeutic avenues for compounds designated this compound and LY4337713. While this compound shows preclinical promise as a sPLA2 inhibitor for cardiovascular diseases, LY4337713 has progressed into clinical trials as a targeted radioligand therapy for a broad range of FAP-positive solid tumors. The FiREBOLT study will be instrumental in determining the safety and efficacy of this novel approach in oncology. The results of this trial are eagerly awaited by the scientific and medical communities as they could offer a new treatment paradigm for patients with difficult-to-treat cancers. Further research and publication of preclinical data on this compound are needed to fully understand its therapeutic potential.
References
An In-depth Technical Guide to the Safety and Toxicity Profile of LY4337713
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information contained herein is based on publicly available data as of December 2025. The safety and toxicity profile of LY4337713 is still under investigation, and this document will be updated as more information becomes available. The initial topic "LY433771 safety and toxicity profile" was found to be likely incorrect; the compound of interest under development by Eli Lilly and Company is LY4337713.
Executive Summary
LY4337713 is an investigational fibroblast activation protein (FAP)-targeted radioligand therapy being developed by Eli Lilly and Company for the treatment of FAP-positive solid tumors. As a radiopharmaceutical, its mechanism of action involves the targeted delivery of a radioactive isotope to tumor cells and the tumor microenvironment, leading to localized cell death. While specific preclinical and clinical safety data for LY4337713 are not yet publicly available, this guide synthesizes information from ongoing clinical trials of LY4337713 and data from similar FAP-targeted radioligand therapies to provide an anticipated safety and toxicity profile. The primary expected toxicities are related to radiation effects on non-target tissues, with a particular focus on hematological adverse events.
Introduction to LY4337713
LY4337713 is a novel therapeutic agent that combines a FAP-targeting small molecule with a therapeutic radioisotope. FAP is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of a wide variety of solid tumors, while its expression in healthy tissues is limited. This differential expression makes FAP an attractive target for targeted cancer therapies. The radioligand design of LY4337713 allows for the specific delivery of cytotoxic radiation to the tumor microenvironment, minimizing systemic exposure and associated side effects.
Eli Lilly and Company is currently investigating LY4337713 in a Phase 1a/1b clinical trial (FiREBOLT; NCT07213791) to evaluate its safety, tolerability, and dosimetry in participants with FAP-positive solid tumors.[1][2]
Preclinical Safety and Toxicology
Specific preclinical toxicology reports for LY4337713, including studies determining No-Observed-Adverse-Effect Level (NOAEL) or median lethal dose (LD50), are not yet publicly available. However, preclinical data for next-generation FAP-targeting radioligands developed by POINT Biopharma, a subsidiary of Eli Lilly, provide some insight into the expected preclinical safety profile.
A study on the preclinical development of next-generation FAP-targeting radioligands (PNT3087, PNT3090, and PNT3106) from Eli Lilly/POINT Biopharma indicated that all treatments were well-tolerated in xenograft mouse models.[3] Key findings from this study are summarized below.
Table 1: Summary of Preclinical Findings for Next-Generation FAP-Targeting Radioligands
| Parameter | Observation | Citation |
| General Tolerability | No deaths or significant body weight loss were observed within the treatment window. | [3] |
| Organ Dose Limits | Organ dose limits were not reached for PNT3090 until the total administered dose was 64 GBq (spleen), for PNT3087 until 105 GBq (bone marrow), and for PNT3106 until 129 GBq (spleen). | [3] |
| Predicted Safety Profile | At a standard 48 GBq total clinical dose, no tissues were identified as dose-limiting, predicting a favorable safety profile. | [3] |
Experimental Protocols (Inferred)
While specific protocols for LY4337713 are not available, a typical preclinical toxicology evaluation for a radiopharmaceutical would include:
-
Animal Models: Typically, two species (one rodent and one non-rodent) are used to assess toxicity. For targeted therapies, xenograft models with human tumors expressing the target (FAP) are also essential.
-
Dosing Regimen: Single and repeat-dose studies are conducted to determine acute and chronic toxicity. Dose escalation studies are used to identify the maximum tolerated dose (MTD).
-
Endpoints: Key endpoints would include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, and gross and microscopic pathology of all major organs. For radiopharmaceuticals, biodistribution and dosimetry studies are critical to determine the radiation dose delivered to target and non-target tissues.
Clinical Safety and Tolerability
The clinical safety of LY4337713 is currently being evaluated in the FiREBOLT (NCT07213791) study, a Phase 1a/1b dose-escalation and dose-optimization trial.[1][2] The primary objective of the Phase 1a part of the study is to determine the percentage of participants with Dose Limiting Toxicities (DLTs). As of December 2025, no results from this study have been publicly reported.
Anticipated Adverse Events
Based on the mechanism of action of radioligand therapies and clinical data from other FAP-targeted radiopharmaceuticals, the following adverse events can be anticipated with LY4337713 treatment.
Table 2: Anticipated Adverse Events with FAP-Targeted Radioligand Therapy
| System Organ Class | Anticipated Adverse Events | Severity | Notes | Citations |
| Blood and Lymphatic System Disorders | Anemia, Thrombocytopenia, Leukopenia, Neutropenia | Most common, can be Grade 3/4 | Hematotoxicity is a common class effect of radioligand therapies due to radiation exposure of the bone marrow. | [4][5] |
| Gastrointestinal Disorders | Nausea, Vomiting, Diarrhea, Dry Mouth | Generally mild to moderate | [5] | |
| General Disorders and Administration Site Conditions | Fatigue, Asthenia | Common | ||
| Metabolism and Nutrition Disorders | Decreased Appetite | |||
| Renal and Urinary Disorders | The kidneys are a potential organ at risk for radiation-induced damage due to the excretion pathway of many small molecule radiopharmaceuticals. | [6] |
Studies on other FAP-targeted radioligand therapies have reported that treatment-related grade 3 or 4 adverse events were observed in approximately 9-28% of patients, with thrombocytopenia being the most prevalent.[4][5]
Clinical Trial Exclusion Criteria (FiREBOLT - NCT07213791)
The exclusion criteria for the FiREBOLT study provide insights into the potential contraindications and safety concerns for LY4337713.[1]
-
Hematological: History of Grade 4 myelosuppression lasting >7 days, or Grade 3 myelosuppression requiring more than 6 weeks recovery.
-
Cardiovascular: Significant cardiovascular disease, prolongation of the corrected QTcF >470 milliseconds.
-
Renal: Evidence of ongoing and untreated urinary tract obstruction.
-
Prior Therapies: Previous hemi- or total-body radiation, previous adoptive T-cell therapy.
Signaling Pathways and Mechanism of Toxicity
The primary mechanism of action of LY4337713 is the targeted delivery of a radioisotope to FAP-expressing cells in the tumor microenvironment. The emitted radiation induces DNA damage, leading to cell cycle arrest and apoptosis.
References
An In-depth Technical Guide to LY4337713: A Novel Fibroblast Activation Protein (FAP)-Targeted Radioligand Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY4337713 is an investigational radioligand therapy currently in Phase 1a/1b clinical development for the treatment of advanced solid tumors expressing Fibroblast Activation Protein (FAP).[1][2][3][4][5][6][7] This therapeutic approach leverages the selective expression of FAP on cancer-associated fibroblasts (CAFs) within the tumor microenvironment to deliver a cytotoxic radiation payload directly to the tumor site. This guide provides a comprehensive overview of the mechanism of action of LY4337713, its role in modulating key cell signaling pathways, and a summary of available data and experimental methodologies relevant to its development. A separate compound, LY433771, has been identified as a potent inhibitor of type X secretory phospholipase A2 (sPLA2) with an IC50 of 3 nM, and is being investigated for cardiovascular diseases.[8][9] This guide will focus on the FAP-targeting agent LY4337713 due to its direct relevance to cell signaling pathways in oncology.
Introduction to Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in normal adult tissues but is significantly upregulated on the surface of cancer-associated fibroblasts (CAFs) in the stroma of a wide variety of solid tumors.[10] CAFs are a critical component of the tumor microenvironment, playing a key role in tumor progression, invasion, and metastasis. The selective expression of FAP makes it an attractive target for targeted cancer therapies.
The Role of FAP in Cell Signaling Pathways
FAP contributes to the pro-tumorigenic microenvironment by modulating several key signaling pathways that are crucial for cancer cell proliferation, migration, and invasion. Its enzymatic activity and its interaction with other cell surface proteins can trigger downstream signaling cascades.
Key signaling pathways influenced by FAP include:
-
PI3K/AKT Pathway: FAP expression has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[10][11] This pathway is a central regulator of cell growth, proliferation, and survival.
-
Ras-ERK Pathway: In some cancer types, FAP has been implicated in the activation of the Ras-Extracellular signal-regulated kinase (ERK) pathway, which is critical for cell proliferation and differentiation.[10]
-
STAT3 Pathway: FAP can positively activate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[10] STAT3 is a key mediator of cytokine signaling and is involved in cell growth and survival.
Below is a diagram illustrating the central role of FAP in activating these pro-tumorigenic signaling pathways.
Caption: FAP activates PI3K/AKT, Ras/ERK, and STAT3 pathways.
LY4337713: Mechanism of Action
LY4337713 is a radioligand therapy that consists of a FAP-targeting molecule conjugated to a radioisotope. The FAP-targeting component of LY4337713 binds with high affinity to FAP on the surface of CAFs. This binding event leads to the internalization of the radioligand, delivering a localized and potent dose of radiation to the tumor microenvironment. The emitted radiation induces DNA damage and subsequent cell death in the targeted FAP-expressing cells and potentially in neighboring tumor cells through a "crossfire" effect.
The proposed mechanism of action is depicted in the following diagram:
Caption: LY4337713 targets FAP, internalizes, and irradiates tumor cells.
Quantitative Data
Specific preclinical data for LY4337713 has not been publicly disclosed. However, data from other FAP-targeting radioligands in development provide insights into the expected potency and efficacy of this class of therapeutics.
| Compound | Target Affinity (IC50/Ki, nM) | In Vivo Efficacy |
| This compound (sPLA2 inhibitor) | 3 nM (IC50) | Not applicable (Cardiovascular target)[8][9] |
| PNT3087 | 2.2 nM (affinity to hFAP) | 57% tumor growth inhibition (40 MBq dose)[1] |
| PNT3090 | 1.4 nM (affinity to hFAP) | 81% tumor growth inhibition (40 MBq dose)[1] |
| PNT3106 | 2.2 nM (affinity to hFAP) | 94% tumor growth inhibition (40 MBq dose)[1] |
| [177Lu]Lu-FAP-HXN | Not Reported | Significant antitumor activity in HEK-293-FAP xenografts[12] |
Experimental Protocols
Detailed experimental protocols for LY4337713 are proprietary. However, a general workflow for the preclinical evaluation of a novel FAP-targeting radioligand can be outlined based on publicly available studies of similar agents.
Generalized Preclinical Evaluation Workflow:
-
In Vitro Characterization:
-
Binding Affinity and Specificity: Perform saturation and competitive binding assays using FAP-expressing cell lines (e.g., HEK-293-FAP) and non-expressing control cells to determine the binding affinity (Kd) and specificity of the radioligand.
-
Internalization Assay: Incubate FAP-expressing cells with the radiolabeled compound at 37°C for various time points. Measure the internalized radioactivity to assess the rate and extent of cellular uptake.
-
In Vitro Cytotoxicity: Treat FAP-expressing and control cells with escalating doses of the radioligand. Assess cell viability using assays such as MTT or colony formation assays to determine the IC50.
-
-
In Vivo Evaluation in Animal Models:
-
Biodistribution Studies: Administer the radiolabeled compound to tumor-bearing mice (e.g., with HEK-293-FAP xenografts). At various time points post-injection, harvest organs and tumors to quantify the distribution and clearance of the radioligand.
-
PET/SPECT Imaging: Perform imaging studies in tumor-bearing animals to visualize the tumor-targeting properties and in vivo stability of the radiolabeled compound.
-
Therapeutic Efficacy Studies: Treat tumor-bearing mice with the therapeutic radioligand. Monitor tumor growth, body weight, and overall survival to evaluate the anti-tumor efficacy and tolerability.
-
The following diagram illustrates a typical experimental workflow for preclinical evaluation:
Caption: Workflow: In vitro assays, then in vivo biodistribution and efficacy.
Clinical Development of LY4337713
LY4337713 is currently being evaluated in a Phase 1a/1b clinical trial (FiREBOLT; NCT07213791).[1][3][4][5]
-
Study Design: A dose escalation and dose optimization study to evaluate the safety, tolerability, dosimetry, and preliminary efficacy of LY4337713.[1][3][4][5][7]
-
Patient Population: Participants with advanced or metastatic FAP-positive solid tumors, including pancreatic, breast, ovarian, gastric, colorectal, esophageal, and cholangiocarcinoma.[1][3][4][5]
-
Intervention: Intravenous administration of LY4337713.[5]
-
Primary Objectives: To assess the safety and tolerability of LY4337713 and to determine the recommended Phase 2 dose.
-
Secondary Objectives: To evaluate the pharmacokinetic profile and preliminary anti-tumor activity of LY4337713.
Conclusion
LY4337713 represents a promising new approach in the targeted therapy of solid tumors. By selectively delivering a potent radiation payload to the tumor microenvironment through its high affinity for FAP, LY4337713 has the potential to offer a favorable efficacy and safety profile. The ongoing FiREBOLT clinical trial will provide crucial data on the safety, dosimetry, and preliminary efficacy of this novel radioligand therapy. Further research into the intricate signaling pathways modulated by FAP will continue to inform the development and application of FAP-targeted therapies in oncology.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. LY 4337713 - AdisInsight [adisinsight.springer.com]
- 3. A Study of LY4337713 in Participants With FAP-Positive Solid Tumors [ctv.veeva.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. FiREBOLT: LY4337713 in Adults with FAP-Positive Solid Tumors | Duke Cancer Institute [dukecancerinstitute.org]
- 6. theranostictrials.org [theranostictrials.org]
- 7. tipranks.com [tipranks.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 11. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for LY433771 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY433771 is a potent and selective inhibitor of type X secretory phospholipase A2 (sPLA2-X). sPLA2 enzymes play a crucial role in the inflammatory process by catalyzing the hydrolysis of phospholipids (B1166683) at the sn-2 position, which leads to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of various pro-inflammatory lipid mediators, including prostaglandins (B1171923) and leukotrienes. By inhibiting sPLA2-X, this compound effectively blocks the initial step in the arachidonic acid cascade, making it a valuable tool for studying inflammatory pathways and a potential therapeutic agent for inflammatory diseases.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, enzyme activity, and downstream signaling pathways.
Data Presentation
Quantitative Data for this compound
Quantitative data for this compound in various cell lines is currently limited in publicly available literature. The provided IC50 value serves as a starting point for experimental design. Researchers are encouraged to generate cell line-specific data using the protocols outlined below.
| Parameter | Value | Cell Line | Reference |
| IC50 | 3 nM | Enzyme Assay | [1] |
Experimental Data Template
Researchers can use the following template to record their experimental findings with this compound for easy comparison across different cell lines and experimental conditions.
| Cell Line | Assay Type | Treatment Duration (hours) | IC50 / EC50 (nM) | Key Findings |
| e.g., A549 | MTT Assay | 24, 48, 72 | ||
| e.g., RAW 264.7 | PGE2 ELISA | 24 | ||
| e.g., U87MG | Western Blot (p-ERK) | 1 |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of sPLA2-X, which in turn blocks the arachidonic acid signaling cascade. This pathway is integral to inflammatory responses.
Experimental Protocols
Assessment of Cell Viability and Cytotoxicity (MTT Assay)
This protocol is to determine the concentration range of this compound that affects cell viability. This is crucial for distinguishing between cytotoxic effects and specific pathway inhibition.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO) at the highest concentration used for the dilutions.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Arachidonic Acid Release Assay
This assay directly measures the inhibitory effect of this compound on sPLA2-X-mediated arachidonic acid release.
Materials:
-
Target cell line (e.g., a line known to express sPLA2-X)
-
Complete cell culture medium
-
[³H]-Arachidonic Acid
-
This compound
-
Cell culture plates (24-well)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Labeling: Seed cells in 24-well plates and grow to near confluence. Add [³H]-Arachidonic Acid (0.5 µCi/mL) to the culture medium and incubate for 18-24 hours to allow for incorporation into cellular phospholipids.
-
Washing: After labeling, wash the cells three times with PBS to remove unincorporated [³H]-Arachidonic Acid.
-
Pre-treatment with Inhibitor: Add fresh serum-free medium containing various concentrations of this compound or vehicle control to the cells and incubate for 30 minutes.
-
Stimulation: Stimulate the cells with a known sPLA2-X activator (e.g., a calcium ionophore like A23187) for a defined period (e.g., 30-60 minutes).
-
Sample Collection: Collect the supernatant from each well.
-
Measurement of Radioactivity: Transfer the supernatant to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of arachidonic acid release for each this compound concentration compared to the stimulated vehicle control.
Quantification of Prostaglandin E2 (PGE2) Production
This protocol measures the downstream effect of sPLA2-X inhibition by quantifying the production of a key prostaglandin.
Materials:
-
Target cell line (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
24-well cell culture plates
-
PGE2 ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the PGE2 concentration against the this compound concentration to determine the inhibitory effect.
Western Blot Analysis of MAPK Pathway Activation
This protocol assesses the effect of this compound on the activation of downstream signaling pathways, such as the MAPK pathway.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Inflammatory stimulus (e.g., IL-1β or TNF-α)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat with this compound for 1-2 hours, followed by stimulation with an appropriate agonist for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow
A typical workflow for characterizing the effects of this compound in a cell-based system is outlined below.
References
Application Notes and Protocols for LY433771, a Type X Secretory Phospholipase A2 (sPLA2) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY433771 has been identified as a potent and selective inhibitor of type X secretory phospholipase A2 (sPLA2), an enzyme implicated in various inflammatory and cardiovascular diseases. This document provides detailed application notes and standardized protocols for researchers investigating the therapeutic potential of this compound. The information is compiled from publicly available data on sPLA2 inhibitors and general pharmacological testing procedures. It is important to note that specific preclinical data on the dosage and administration of this compound is limited in the public domain. Therefore, the following protocols are based on established methods for evaluating sPLA2 inhibitors and should be adapted as necessary for specific experimental designs.
Physicochemical and Pharmacological Properties
A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for preparing stock solutions and designing in vitro and in vivo experiments.
Table 1: Physicochemical and In Vitro Potency of this compound
| Parameter | Value | Reference |
| Target | Type X secretory phospholipase A2 (sPLA2) | [1] |
| IC50 | 3 nM | [1] |
| Molecular Formula | C₂₂H₂₄N₂O₄ | [1] |
| Molecular Weight | 380.4 g/mol | [1] |
| Solubility | Soluble in DMSO and DMF | [1] |
In Vitro Experimental Protocols
sPLA2 Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of this compound against sPLA2.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against recombinant human type X sPLA2.
Materials:
-
Recombinant human type X sPLA2
-
This compound
-
Fluorescently labeled phospholipid substrate (e.g., N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt (PED6))
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl₂)
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of this compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Add the diluted this compound or vehicle (DMSO) to the wells of the 96-well plate.
-
Add the sPLA2 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled phospholipid substrate.
-
Monitor the increase in fluorescence over time using a plate reader. The cleavage of the substrate by sPLA2 results in an increase in fluorescence intensity.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro sPLA2 inhibition assay.
In Vivo Experimental Protocols
Due to the lack of specific preclinical data for this compound, the following protocol for a common animal model of inflammation is provided as a general guideline. Dosages and administration routes should be determined through preliminary dose-ranging studies.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute model of inflammation.
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Prepare a formulation of this compound in the chosen vehicle.
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at various doses. The administration volume should be consistent across all animals (e.g., 5 mL/kg).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
Table 2: Representative Dosing for sPLA2 Inhibitors in a Rat Paw Edema Model
| Compound | Route of Administration | Dose Range (mg/kg) |
| Indomethacin (Reference) | p.o. | 5 - 10 |
| Other sPLA2 Inhibitors | p.o. / i.p. | 1 - 100 |
Note: This table provides a general reference. The optimal dose for this compound must be determined experimentally.
Caption: Workflow for the carrageenan-induced paw edema model.
Signaling Pathway
This compound inhibits sPLA2, which plays a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids (B1166683) to produce arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.
Caption: sPLA2 signaling pathway and the inhibitory action of this compound.
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound. Researchers should perform initial dose-finding and pharmacokinetic studies to establish appropriate dosing regimens for in vivo models. The provided protocols for in vitro sPLA2 inhibition and in vivo anti-inflammatory assessment offer standardized methods to characterize the pharmacological profile of this promising compound. Further research is warranted to fully elucidate the therapeutic potential of this compound in cardiovascular and inflammatory diseases.
References
Application Notes and Protocols: LY4337713 in FAP-Positive Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of LY4337713, a Fibroblast Activation Protein (FAP)-targeted radioligand therapy, in various cancer models. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of similar FAP-targeting radiotherapeutics.
Introduction
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide array of solid tumors, while its expression in healthy adult tissues is limited.[1] This differential expression makes FAP an attractive target for cancer diagnosis and therapy. LY4337713 is a radioligand therapy currently under investigation in a Phase 1a/1b clinical trial (FiREBOLT; NCT07213791) for the treatment of patients with FAP-positive solid tumors.[2][3][4][5] Preclinical studies with next-generation FAP-targeting radioligands, likely related to LY4337713, have demonstrated promising anti-tumor activity in cancer models.
Mechanism of Action
LY4337713 is a FAP-targeting radioligand. The molecule consists of a small molecule that binds with high affinity to FAP, a chelator, and a therapeutic radioisotope (such as Lutetium-177). Upon systemic administration, the FAP-targeting moiety selectively delivers the radioisotope to FAP-expressing cells within the tumor microenvironment. The localized emission of radiation from the radioisotope induces DNA damage and subsequent cell death in the targeted cancer-associated fibroblasts and potentially neighboring tumor cells through a "crossfire" effect.
FAP Signaling Pathway
FAP is known to play a pro-tumorigenic role by promoting cancer cell proliferation, migration, and invasion. It can influence intracellular signaling pathways such as the PI3K/Akt pathway.
Application in Specific Disease Models
Preclinical evaluation of FAP-targeting radioligands has been conducted in various cancer models, with a focus on those expressing FAP. A key model utilized is the HPAF-II human pancreatic adenocarcinoma cell line engineered to express human FAP (HPAF-II-hFAP) in xenograft mouse models.
In Vitro Studies
Table 1: In Vitro Affinity of Next-Generation FAP-Targeting Radioligands
| Compound | Affinity (IC50, nM) to recombinant hFAP |
| PNT3087 | 2.2 |
| PNT3090 | 1.4 |
| PNT3106 | 2.2 |
| PNT6555 (First-generation) | 6.6 |
| DOTAGA.SA(FAPi)2 | 2.7 |
| Data from a preclinical study on next-generation FAP-targeting radioligands.[1] |
In Vivo Studies
Table 2: In Vivo Efficacy of ¹⁷⁷Lu-labeled FAP-Targeting Radioligands in HPAF-II-hFAP Xenograft Model
| Treatment Group | Dose (MBq) | Tumor Growth Inhibition (TGI, %) |
| ¹⁷⁷Lu-PNT3087 | 10 | 24 |
| ¹⁷⁷Lu-PNT3087 | 40 | 57 |
| ¹⁷⁷Lu-PNT3090 | 10 | 66 |
| ¹⁷⁷Lu-PNT3090 | 40 | 81 |
| ¹⁷⁷Lu-PNT3106 | 10 | 39 |
| ¹⁷⁷Lu-PNT3106 | 40 | 94 |
| TGI measured at the date of first mortality in the respective precursor control group.[1] |
Experimental Protocols
The following are representative, detailed protocols for key experiments based on standard methodologies in the field.
In Vitro Radioligand Binding Affinity Assay
This protocol describes a competitive binding assay to determine the affinity (IC50) of a non-radiolabeled FAP-targeting compound against a radiolabeled ligand.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Radiolabeled FAP-targeting ligand (e.g., ¹⁷⁷Lu-PNT6555)
-
Unlabeled test compound (e.g., LY4337713 precursor)
-
Cell membranes prepared from FAP-expressing cells (e.g., HPAF-II-hFAP)
-
96-well filter plates with glass fiber filters
-
Vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation:
-
Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
Dilute the radiolabeled ligand to a final concentration of approximately its Kd value in assay buffer.
-
Resuspend the cell membranes in assay buffer to a concentration of 10-20 µg of protein per well.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radiolabeled ligand, and 100 µL of cell membrane suspension.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM), 50 µL of radiolabeled ligand, and 100 µL of cell membrane suspension.
-
Competition: Add 50 µL of each concentration of the test compound, 50 µL of radiolabeled ligand, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash each well three times with ice-cold assay buffer.
-
-
Counting:
-
Dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical efficacy study in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
FAP-expressing cancer cells (e.g., HPAF-II-hFAP)
-
Matrigel (optional)
-
¹⁷⁷Lu-labeled FAP-targeting radioligand (e.g., ¹⁷⁷Lu-LY4337713)
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Randomization and Treatment:
-
When tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer a single intravenous (tail vein) injection of the ¹⁷⁷Lu-labeled radioligand at the specified doses or the vehicle control.
-
-
Post-Treatment Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
The study endpoint may be a predetermined tumor volume, a specific time point, or when the first animal in the control group requires euthanasia due to tumor burden.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Plot the mean tumor volume ± SEM for each group over time.
-
Ex Vivo Biodistribution Study
This protocol details the assessment of radioligand distribution in various tissues at different time points post-injection.
Materials:
-
Tumor-bearing mice
-
Radiolabeled compound
-
Gamma counter
-
Dissection tools
-
Tubes for tissue collection
-
Analytical balance
Procedure:
-
Injection: Administer a known amount of the radiolabeled compound to each mouse via intravenous injection.
-
Time Points: Euthanize groups of mice (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).
-
Tissue Collection:
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
-
Sample Processing:
-
Weigh each tissue sample.
-
Place each sample in a separate tube for gamma counting.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each tissue sample and in a standard of the injected dose using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Calculate tumor-to-organ ratios to assess targeting specificity.
-
Conclusion
LY4337713 and related FAP-targeting radioligands represent a promising therapeutic strategy for a variety of solid tumors. The provided application notes and protocols offer a framework for the preclinical evaluation of such agents, enabling researchers to assess their binding affinity, in vivo efficacy, and biodistribution in relevant cancer models. Careful and standardized execution of these experiments is crucial for the successful translation of novel radiopharmaceuticals into clinical applications.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring LY433771 Efficacy
Introduction
LY433771 is a potent and selective inhibitor of type X secretory phospholipase A₂ (sPLA₂-X) with a reported IC₅₀ of 3 nM.[1] sPLA₂ enzymes, including type X, are key players in various physiological and pathological processes, including inflammation, by catalyzing the hydrolysis of phospholipids (B1166683) to generate free fatty acids, such as arachidonic acid (AA), and lysophospholipids.[2][3][4] Arachidonic acid is a precursor to pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes.[2][5] Given its mechanism of action, this compound holds therapeutic potential for a range of inflammatory diseases.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of this compound, both in vitro and in vivo. The methodologies described herein are designed to enable robust and reproducible evaluation of its inhibitory activity and downstream biological effects.
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting the enzymatic activity of sPLA₂-X. This inhibition blocks the release of arachidonic acid from membrane phospholipids, thereby preventing its conversion into pro-inflammatory lipid mediators by downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[5][6]
Signaling Pathway
The following diagram illustrates the sPLA₂ signaling pathway and the point of intervention for this compound.
Caption: sPLA₂-X signaling pathway and inhibition by this compound.
Part 1: In Vitro Efficacy Assays
A critical first step in evaluating this compound is to confirm its inhibitory activity on the sPLA₂-X enzyme and its effects in a cellular context.
Direct Enzyme Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC₅₀ of this compound against purified human sPLA₂-X.
Principle: The assay utilizes a fluorescently labeled phospholipid substrate. Cleavage by sPLA₂-X results in a measurable change in fluorescence, which is inhibited in the presence of this compound.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 8.0.
-
Enzyme Solution: Recombinant human sPLA₂-X diluted in Assay Buffer.
-
Substrate Solution: Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC) dissolved in Assay Buffer.
-
Inhibitor Stock: this compound dissolved in DMSO to a concentration of 10 mM.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.
-
In a 96-well microplate, add 10 µL of the diluted this compound or DMSO (vehicle control).
-
Add 40 µL of the sPLA₂-X enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately begin kinetic reading of fluorescence intensity (Excitation/Emission wavelengths dependent on the fluorophore) every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assay for Prostaglandin E₂ (PGE₂) Release
This protocol measures the ability of this compound to inhibit the release of PGE₂, a key downstream inflammatory mediator, from stimulated cells.
Principle: Cells are stimulated with an inflammatory agent (e.g., IL-1β) to induce sPLA₂-X expression and subsequent PGE₂ production. The amount of PGE₂ released into the cell culture supernatant is quantified by ELISA, and the inhibitory effect of this compound is measured.
Experimental Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., A549 human lung carcinoma cells or rat renal mesangial cells) in appropriate media until they reach 80-90% confluency in 24-well plates.[7]
-
-
Treatment:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free media for 1 hour.
-
Stimulate the cells by adding a pro-inflammatory agent (e.g., 1 ng/mL IL-1β) and incubate for 24 hours at 37°C.
-
-
PGE₂ Quantification:
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE₂ release for each concentration of this compound relative to the stimulated vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation: In Vitro Efficacy of sPLA₂ Inhibitors
| Assay Type | Compound | Target | Cell Line | Stimulant | IC₅₀ (nM) | Reference |
| Enzyme Inhibition | This compound | sPLA₂-X | - | - | 3 | [1] |
| Enzyme Inhibition | Varespladib (LY315920) | sPLA₂-IIA | - | - | 9-14 | [5] |
| PGE₂ Release | sPLA₂ Inhibitor (unnamed) | sPLA₂-IIA | Rat Renal Mesangial Cells | IL-1β | ~70 | [7] |
| Enzyme Inhibition | Chlorpromazine | sPLA₂ (septic serum) | - | - | 75,000 | [8] |
Part 2: In Vivo Efficacy Models
In vivo models are essential for evaluating the therapeutic potential of this compound in a physiological context. The following protocols describe common models of inflammation where sPLA₂ inhibitors have been tested.
Rat Antigen-Induced Arthritis Model
This model mimics aspects of human rheumatoid arthritis and is suitable for assessing the anti-inflammatory and disease-modifying effects of this compound.[9][10]
Experimental Protocol:
-
Induction of Arthritis:
-
Immunize Lewis rats with methylated bovine serum albumin (mBSA) in Freund's complete adjuvant.
-
After a sensitization period (e.g., 7 days), induce arthritis by intra-articular injection of mBSA into one knee joint. The contralateral knee can be injected with saline as a control.
-
-
Dosing Regimen:
-
Prophylactic Dosing: Begin oral administration of this compound (e.g., 1-10 mg/kg/day) two days prior to arthritis induction and continue daily for the duration of the study (e.g., 14 days).[9]
-
Therapeutic Dosing: Begin oral administration of this compound at the peak of joint swelling (e.g., two days post-induction) and continue daily.[9]
-
Include a vehicle control group and positive control groups (e.g., prednisolone, leflunomide).[9]
-
-
Efficacy Readouts:
-
Joint Swelling: Measure the diameter of the knee joint daily using digital calipers.
-
Gait Analysis: Score gait disturbances or use an automated gait analysis system to assess pain and joint function.
-
Histopathology: At the end of the study, collect the knee joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with H&E to score inflammation, cartilage damage, and bone erosion.
-
Murine Zymosan-Induced Peritonitis Model
This is an acute model of inflammation used to assess the effect of inhibitors on leukocyte infiltration and inflammatory mediator production.[11]
Experimental Protocol:
-
Induction of Peritonitis:
-
Administer this compound (or vehicle) to mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before induction.
-
Induce peritonitis by intraperitoneal injection of zymosan (e.g., 1 mg in saline).
-
-
Sample Collection:
-
At various time points after zymosan injection (e.g., 4, 8, 24 hours), euthanize the mice.
-
Perform peritoneal lavage by injecting and then withdrawing a fixed volume of ice-cold PBS/EDTA.
-
-
Efficacy Readouts:
-
Cell Influx: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Perform differential cell counts on stained cytospin preparations.
-
sPLA₂ Activity: Measure sPLA₂ activity in the cell-free lavage fluid using an enzymatic assay.[11]
-
Cytokine/Chemokine Levels: Quantify levels of inflammatory mediators (e.g., TNF-α, IL-6) in the lavage fluid by ELISA.
-
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for in vivo efficacy testing of this compound.
Data Presentation: In Vivo Efficacy of sPLA₂ Inhibitors in Arthritis Model
| Treatment Group | Dose (mg/kg/day) | Joint Swelling (% Reduction vs. Vehicle) | Gait Score Improvement (Arbitrary Units) | Histopathology Score (Median) | Reference |
| sPLA₂ Inhibitor | 5 | Significant Reduction | Significant Improvement | Significantly Reduced | [9] |
| sPLA₂ Inhibitor | 10 | Significant Reduction | Significant Improvement | Significantly Reduced | [9] |
| Leflunomide | 10 | No Significant Change | No Significant Change | Significantly Reduced | [9] |
| Prednisolone | 1 | Significant Reduction | No Significant Change | Not Significantly Reduced | [9] |
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of the sPLA₂-X inhibitor this compound. By combining direct enzymatic assays, cell-based functional assays, and relevant in vivo disease models, researchers can thoroughly characterize the inhibitory potential and therapeutic promise of this compound. The structured data presentation and clear methodologies are intended to facilitate consistent and comparable results across different research settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biology of Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
- 5. oatext.com [oatext.com]
- 6. scbt.com [scbt.com]
- 7. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential therapeutic efficacy of inhibitors of human phospholipase A2 in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy of a secretory phospholipase A2 inhibitor with conventional anti-inflammatory agents in a rat model of antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative efficacy of a secretory phospholipase A2 inhibitor with conventional anti-inflammatory agents in a rat model of antigen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular phospholipase A2 activity in two in vivo models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Protocol for LY433771, a 5-HT1F Receptor Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
LY433771 is a potent and selective agonist for the serotonin (B10506) 1F (5-HT1F) receptor. This receptor is a member of the G-protein coupled receptor (GPCR) family and is coupled to a Gi alpha-subunit, which inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The 5-HT1F receptor has been identified as a promising target for the acute treatment of migraine. This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify and characterize novel 5-HT1F receptor agonists, using this compound as a reference compound. The protocol outlines both a competitive binding assay to determine compound affinity and a functional cell-based assay to measure cAMP modulation.
Quantitative Data Summary
The following tables summarize the pharmacological properties of this compound and other common 5-HT receptor ligands at the human 5-HT1F receptor.
Table 1: Radioligand Binding Affinity Data
| Compound | Receptor | Kᵢ (nM) | Radioligand | Cell Line |
| This compound | Human 5-HT1F | 2.08 | [³H]-LY334371 | HEK293 |
| Sumatriptan | Human 5-HT1F | 29 | [³H]-LY334371 | HEK293 |
| Ergotamine | Human 5-HT1F | 11 | [³H]-Sumatriptan | NIH3T3 |
| 5-HT | Human 5-HT1F | 23 | [³H]-Sumatriptan | NIH3T3 |
Table 2: Functional Potency Data (cAMP Assay)
| Compound | Receptor | EC₅₀ (nM) | Max. Inhibition (%) | Assay Type | Cell Line |
| This compound | Human 5-HT1F | 1.5 | 95 | cAMP | CHO-K1 |
| Sumatriptan | Human 5-HT1F | 20 | 85 | cAMP | CHO-K1 |
| 5-HT | Human 5-HT1F | 10 | 90 | cAMP | CHO-K1 |
Signaling Pathway
The activation of the 5-HT1F receptor by an agonist like this compound initiates an intracellular signaling cascade. The receptor, coupled to a heterotrimeric G-protein (Gi), promotes the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP.
Caption: 5-HT1F receptor signaling pathway.
Experimental Protocols
Membrane Preparation for Radioligand Binding Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human 5-HT1F receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418.
-
Harvesting: Grow cells to 80-90% confluency, wash with PBS, and harvest by scraping.
-
Homogenization: Centrifuge the cell suspension at 500 x g for 10 minutes. Resuspend the pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) and homogenize using a Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Final Preparation: Discard the supernatant, resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.2 mM EDTA), and determine the protein concentration using a Bradford assay.
-
Storage: Aliquot the membrane preparation and store at -80°C.
[³H]-LY334371 Radioligand Binding Assay
This assay measures the ability of a test compound to displace the radiolabeled 5-HT1F antagonist [³H]-LY334371 from the receptor.
-
Assay Plate Preparation: Add 25 µL of assay buffer to each well of a 96-well plate.
-
Compound Addition: Add 25 µL of test compound dilutions (ranging from 10 µM to 0.1 nM) or vehicle (for total binding) or a saturating concentration of unlabeled this compound (10 µM) for non-specific binding.
-
Radioligand Addition: Add 25 µL of [³H]-LY334371 (final concentration ~0.5 nM).
-
Membrane Addition: Add 25 µL of the prepared cell membranes (10-20 µg of protein per well).
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Harvesting: Harvest the membranes onto a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.
Functional cAMP HTS Assay
This assay measures the ability of a compound to agonize the 5-HT1F receptor and inhibit the production of cAMP.
-
Cell Culture: Plate CHO-K1 cells stably expressing the human 5-HT1F receptor in a 384-well plate at a density of 5,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of test compounds, including the reference agonist this compound, in assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX).
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Add 10 µL of forskolin (B1673556) (final concentration 5 µM) to all wells except the basal control wells to stimulate adenylyl cyclase.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, LANCE, or AlphaScreen).
-
Data Analysis: Normalize the data to the forskolin-stimulated control (0% inhibition) and the maximal inhibition achieved with a saturating concentration of this compound (100% inhibition). Determine the EC₅₀ value for each compound by fitting the concentration-response data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram illustrates the workflow for the high-throughput screening campaign.
Caption: High-throughput screening workflow.
Troubleshooting & Optimization
Technical Support Center: Optimizing LY433771 Concentration for In-Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of LY433771 for in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new experiment?
For a potent inhibitor like this compound, with a reported IC50 of 3 nM for type X secretory phospholipase A2 (sPLA2), it is advisable to start with a broad concentration range to determine the optimal dose for your specific assay conditions.[1] A typical starting point would span several orders of magnitude, from picomolar to micromolar concentrations.
Q2: How should I prepare the stock solution for this compound?
Proper preparation of the stock solution is critical for accurate and reproducible results.
-
Solubility Testing : Before preparing a high-concentration stock, determine the solubility of this compound in common laboratory solvents like DMSO or ethanol.[2]
-
Stock Concentration : A common practice is to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This allows for small volumes to be added to the experimental media, minimizing the final solvent concentration.[2]
-
Storage : Store stock solutions at -20°C or -80°C to maintain stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?
The tolerance to DMSO can vary significantly between cell lines.[3] As a general guideline:
-
< 0.1% DMSO : Generally considered safe for most cell lines.[3]
-
0.1% - 0.5% DMSO : Widely used and tolerated by many robust cell lines.[3]
-
> 0.5% - 1% DMSO : Can be cytotoxic to some cells and may induce off-target effects.[3]
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[3]
Q4: My inhibitor shows little to no inhibition, or the IC50 value is much higher than expected. What could be the cause?
This is a common issue that can arise from several factors:
-
High Substrate Concentration : In competitive inhibition assays, the inhibitor and the substrate compete for the same binding site on the enzyme. If the substrate concentration is too high, it can outcompete the inhibitor, leading to reduced efficacy.
-
Inhibitor Instability or Precipitation : The inhibitor may be unstable in the assay buffer or may have precipitated out of solution, reducing its effective concentration.[4]
-
Incorrect Assay Conditions : Factors such as pH, temperature, and incubation time can significantly impact enzyme activity and inhibitor potency.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in-vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent pipetting, cell seeding, or reagent addition. | Ensure proper mixing of all solutions. Use calibrated pipettes and consistent technique. Automate liquid handling steps if possible. |
| Cell health and passage number. | Use cells at a consistent passage number and ensure they are healthy and evenly distributed in the wells. | |
| Compound precipitation in aqueous buffer | The compound has exceeded its aqueous solubility limit. | Decrease the final concentration of this compound.[3] Optimize the DMSO concentration (up to 0.5% is often tolerated).[3] Consider using a different solvent system or adjusting the buffer pH.[3] |
| IC50 value is significantly higher than the reported 3 nM | High enzyme or substrate concentration in the assay. | Optimize the enzyme and substrate concentrations. For competitive inhibitors, the ATP concentration (in kinase assays) should be at or below the Km value.[4] |
| The inhibitor has degraded. | Prepare fresh stock solutions and dilutions. Store the compound as recommended. | |
| Assay interference. | Run a counterscreen without the enzyme to test for direct effects of this compound on the assay reagents or detection system.[4] | |
| "Hook effect" observed (signal decreases at high inhibitor concentrations) | This can occur in certain assay formats where high concentrations of the analyte can interfere with signal detection. | Dilute the sample to bring the concentration into the linear range of the assay.[4] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound in a Cell-Free sPLA2 Activity Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against purified type X sPLA2.
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[2]
-
Create a serial dilution of the this compound stock solution in DMSO to achieve the desired concentration range (e.g., 1 pM to 100 µM).
-
Prepare the assay buffer (e.g., Tris-HCl buffer containing CaCl2 and BSA).
-
Prepare the sPLA2 enzyme solution and the fluorescent substrate solution in the assay buffer.
-
-
Assay Procedure :
-
Add a small volume (e.g., 1 µL) of each this compound dilution to the wells of a 96-well plate.
-
Include wells with vehicle control (DMSO only) and a no-enzyme control.
-
Add the sPLA2 enzyme solution to all wells except the no-enzyme control and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
-
Incubate the plate for the desired reaction time (e.g., 30-60 minutes) at 37°C, protected from light. The reaction time should be within the linear range of product formation.[4]
-
-
Signal Detection :
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis :
-
Normalize the data to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[2]
-
Visualizations
Caption: Simplified signaling pathway of sPLA2-X and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting workflow for unexpected IC50 values.
References
Navigating Uncharted Territory in Chemical Synthesis: A Guide to LY433771 Synthesis and Purification
For researchers and drug development professionals embarking on the synthesis and purification of novel or sparsely documented compounds like LY433771, the path can be fraught with unforeseen challenges. In the absence of established protocols, a systematic and well-informed approach is crucial for success. This technical support center provides a framework of troubleshooting guides and frequently asked questions to empower scientists to navigate these complexities effectively.
Troubleshooting Guide: Synthesis and Purification
When direct synthesis and purification literature for a specific compound such as this compound is unavailable, researchers must rely on general principles of organic synthesis and purification. This guide offers a structured approach to troubleshoot common issues.
Having trouble with your synthesis reaction?
A logical workflow can help diagnose and resolve many synthesis challenges.
Struggling with the purification of your target compound?
Purification can often be as challenging as the synthesis itself. A systematic approach to developing a purification protocol is essential.
Frequently Asked Questions (FAQs)
Q1: I cannot find a specific synthesis protocol for this compound. Where should I start?
A1: When a direct protocol is unavailable, the best approach is to search for the synthesis of structurally similar compounds or molecules containing similar functional groups. Review articles in synthetic organic chemistry can also provide insights into suitable reactions and methodologies.[1] Start with small-scale test reactions to establish feasibility and identify potential issues before committing larger quantities of starting materials.
Q2: My reaction is not yielding the expected product. What are the first steps in troubleshooting?
A2: Begin by verifying the integrity of your starting materials and reagents. Ensure that all reagents are of the correct purity and concentration. Next, meticulously review your reaction setup and conditions, including temperature, reaction time, and atmospheric conditions (e.g., inert atmosphere if required). Analysis of the crude reaction mixture using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the presence of starting material, desired product, or unexpected byproducts, providing clues to the problem.
Q3: I have a complex mixture of byproducts. How can I effectively purify my target compound?
A3: A multi-step purification strategy is often necessary for complex mixtures. A typical workflow involves an initial workup, such as a liquid-liquid extraction to remove major impurities, followed by column chromatography. The choice of chromatography (e.g., normal-phase, reverse-phase) will depend on the polarity of your compound. Finally, recrystallization can be an excellent technique to achieve high purity if your compound is a solid.
Q4: How do I assess the purity of my synthesized this compound?
A4: A combination of analytical techniques is recommended to provide a comprehensive assessment of purity. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and detecting impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of your compound and identify residual solvents or impurities. Mass Spectrometry (MS) will confirm the molecular weight of your synthesized compound. For quantitative analysis, Quantitative Nuclear Magnetic Resonance (qNMR) can also be employed.[2]
| Analytical Method | Primary Use in Purity Assessment | Key Considerations |
| HPLC | Quantifies the percentage of the main compound and detects impurities.[2][3] | Method development (column, mobile phase, detector) is crucial for accurate results. |
| NMR | Confirms chemical structure and identifies residual solvents or structural impurities. | A high-field NMR is often required for detailed structural elucidation of complex molecules. |
| LC-MS | Confirms the molecular weight of the desired product and identifies byproducts. | Provides qualitative information about the components of a mixture. |
| GC-MS | Suitable for volatile and thermally stable compounds and their impurities.[2] | Not applicable for non-volatile or thermally labile compounds. |
Q5: My compound appears pure by one method but not by another. Why is this?
A5: Different analytical methods have different selectivities and detection capabilities. For instance, an impurity might co-elute with your main peak in HPLC under one set of conditions, making it appear as a single pure component. However, NMR spectroscopy might clearly show signals corresponding to that impurity. Therefore, employing orthogonal analytical methods (methods that rely on different chemical or physical principles) is crucial for a reliable purity assessment.[4]
Q6: What are some general strategies to improve the yield of my synthesis?
A6: Once you have a confirmed synthesis route, you can optimize the reaction conditions. This can involve systematically varying parameters such as temperature, reaction time, catalyst loading, and solvent. A Design of Experiments (DoE) approach can be a powerful tool for efficiently exploring the effects of multiple variables on the reaction yield. Additionally, ensuring the efficient removal of byproducts that may inhibit the reaction can also improve the overall yield.
References
Technical Support Center: Overcoming Resistance to FAP-Targeted Radioligand Therapy (with a focus on LY4337713)
Disclaimer: LY4337713 is an investigational radioligand therapy currently in early-phase clinical trials.[1][2][3][4][5][6][7][8] As such, publicly available data on resistance mechanisms in cell lines are limited. This guide provides troubleshooting strategies and answers to frequently asked questions based on the known mechanisms of its target, Fibroblast Activation Protein (FAP), and established principles of resistance to radioligand therapies in general.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when evaluating the efficacy of and potential resistance to FAP-targeted radioligand therapies like LY4337713 in vitro.
| Observed Problem | Potential Cause | Suggested Solution |
| Reduced or no cell death observed in FAP-positive cell lines after treatment. | 1. Low or Heterogeneous FAP Expression: The target protein, FAP, may be expressed at low levels or heterogeneously across the cell population.[9][10] 2. Suboptimal Radiation Dose: The delivered radiation dose may be insufficient to induce cell death.[9] 3. Impaired DNA Damage Response: Cells may have mutations in key DNA damage response genes (e.g., TP53), rendering them resistant to radiation-induced apoptosis.[9][11][12] | 1. Quantify FAP Expression: Confirm high and uniform FAP expression using techniques like flow cytometry, Western blot, or immunohistochemistry. (See Protocol 1) 2. Dose-Response Curve: Perform a dose-escalation study to determine the optimal concentration of the radioligand. (See Protocol 2) 3. Assess DNA Damage Pathways: Evaluate the expression and phosphorylation status of key DNA damage response proteins (e.g., γH2AX, p53, ATM) via Western blot. (See Protocol 3) |
| Initial positive response followed by regrowth of the cell population. | 1. Selection of Resistant Clones: The initial treatment may have eliminated sensitive cells, allowing a small population of resistant cells to proliferate.[10] 2. Activation of Bypass Signaling Pathways: Resistant cells may have upregulated alternative survival pathways to compensate for FAP-targeted damage (e.g., PI3K/AKT, RAS/ERK).[13][14] | 1. Isolate and Characterize Resistant Population: Establish a resistant cell line by continuous exposure to the drug. Compare FAP expression and DNA damage response pathways between sensitive and resistant lines. 2. Pathway Analysis: Use Western blot or phosphoproteomic analysis to identify upregulated survival pathways in resistant cells.[11][12] Consider combination therapies with inhibitors of these pathways. |
| Inconsistent results between experimental replicates. | 1. Cell Line Instability: FAP expression may vary with passage number or cell culture conditions. 2. Reagent Variability: Inconsistent radiolabeling efficiency or degradation of the therapeutic agent. | 1. Standardize Cell Culture Conditions: Use cells within a defined passage number range and monitor FAP expression regularly. 2. Quality Control of Therapeutic Agent: Ensure consistent quality and activity of the radiolabeled compound for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is LY4337713 and how does it work?
A1: LY4337713 is an investigational FAP-targeted radioligand therapy.[1][3][4] It is designed to deliver ionizing radiation specifically to cells expressing Fibroblast Activation Protein (FAP), which is highly expressed in the tumor microenvironment of many solid tumors.[3][13][15][16][17][18] The delivered radiation induces DNA damage, leading to cancer cell death.
Q2: What is Fibroblast Activation Protein (FAP) and what is its role in cancer?
A2: FAP is a type II transmembrane serine protease predominantly found on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial cancers.[16] Its expression in healthy adult tissues is very limited.[13] FAP plays a multifaceted role in the tumor microenvironment by:
-
Remodeling the Extracellular Matrix (ECM): FAP's enzymatic activity degrades components of the ECM, which facilitates tumor cell invasion and metastasis.[16]
-
Promoting Tumor Growth and Angiogenesis: FAP can influence signaling pathways that control cell proliferation and the formation of new blood vessels.[16][17]
-
Suppressing the Immune System: FAP-positive CAFs can create an immunosuppressive environment, protecting the tumor from an anti-tumor immune response.[16][18]
Q3: What are the potential mechanisms of resistance to FAP-targeted radioligand therapy?
A3: While specific data for LY4337713 is not yet available, resistance to radioligand therapies, in general, can arise from several factors:
-
Target-Related Resistance:
-
Low or Absent FAP Expression: If the target is not present, the drug cannot bind and deliver its payload.
-
Heterogeneous FAP Expression: A tumor with mixed populations of FAP-positive and FAP-negative cells may show an initial response, but the FAP-negative cells will survive and repopulate the tumor.[10]
-
-
Cellular Resistance to Radiation:
-
Activation of Pro-Survival Signaling: Cancer cells can activate alternative signaling pathways to promote survival, such as the PI3K/AKT or RAS/ERK pathways.[13][14]
Q4: How can I determine if my cell line is a good model for studying LY4337713?
A4: An ideal in vitro model for studying FAP-targeted therapies would be a cancer cell line that endogenously expresses high and stable levels of FAP.[19] Alternatively, co-culture systems of cancer cells with FAP-expressing fibroblasts can be used to better mimic the tumor microenvironment. It is crucial to validate FAP expression in your chosen model system.
Experimental Protocols
Protocol 1: Assessment of FAP Expression by Western Blot
This protocol outlines the steps to determine the protein levels of FAP in cell lysates.
-
Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FAP overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize FAP expression levels.
-
Protocol 2: Cell Viability Assay (MTT/XTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of the FAP-targeted radioligand therapy. Include an untreated control.
-
-
Incubation:
-
Incubate the cells for a period relevant to the treatment's expected mechanism of action (e.g., 48-72 hours).
-
-
Addition of MTT/XTT Reagent:
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan (B1609692) crystals.
-
-
Data Acquisition:
-
If using MTT, solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of genes involved in FAP signaling or resistance pathways.
-
RNA Extraction:
-
Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green or a probe-based detection system, forward and reverse primers for the gene of interest, and the synthesized cDNA.
-
-
qPCR Run:
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Visualizations
Caption: FAP signaling pathways in the tumor microenvironment.
Caption: Workflow for investigating resistance to FAP-targeted therapy.
Caption: Troubleshooting decision tree for reduced drug efficacy.
References
- 1. LY 4337713 - AdisInsight [adisinsight.springer.com]
- 2. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 3. FiREBOLT: LY4337713 in Adults with FAP-Positive Solid Tumors | Duke Cancer Institute [dukecancerinstitute.org]
- 4. Eli Lilly’s New Study on LY4337713: A Potential Game-Changer for Cancer Treatment [barchart.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Study of LY4337713 in Participants With FAP-Positive Solid Tumors [ctv.veeva.com]
- 7. theranostictrials.org [theranostictrials.org]
- 8. A Study of LY4337713 in Participants With FAP-Positive Solid Tumors [clin.larvol.com]
- 9. urotoday.com [urotoday.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mechanisms of Resistance to Prostate-Specific Membrane Antigen–Targeted Radioligand Therapy in a Mouse Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Resistance to Prostate-Specific Membrane Antigen-Targeted Radioligand Therapy in a Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FAP Assay Portfolio Service - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 19. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize LY433771 degradation in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the degradation of LY433771 in experimental settings. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective inhibitor of type X secretory phospholipase A2 (sPLA2).[1] It is a crystalline solid with a molecular weight of 380.4 g/mol .[1] Key properties are summarized in the table below.
Q2: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored at -20°C.[1] The compound is stable for at least four years under these conditions.[1]
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) at a concentration of 3 mg/mL.[1] It is recommended to prepare concentrated stock solutions in anhydrous DMSO or DMF. For aqueous experiments, further dilution of the stock solution into the aqueous buffer immediately before use is advised to minimize precipitation and potential hydrolysis.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, molecules with similar functional groups (carboxylic acid, amide, ether) can be susceptible to degradation under certain conditions. Potential degradation pathways could include:
-
Hydrolysis: The amide and ether functional groups could be susceptible to hydrolysis, particularly at extreme pH values (both acidic and basic conditions) and elevated temperatures.
-
Oxidation: The carbazole (B46965) ring system and other electron-rich portions of the molecule could be prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Photodegradation: Exposure to ultraviolet (UV) or even high-intensity visible light can lead to the degradation of complex organic molecules.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound stock solution or in the experimental medium. | 1. Prepare fresh stock solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material stored at -20°C. 2. Aliquot stock solutions: Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. 3. Protect from light: Store stock solutions and experimental samples in amber vials or cover them with aluminum foil. 4. Control temperature: Avoid exposing the compound to high temperatures. For temperature-sensitive experiments, include a control to assess thermal degradation. 5. Check pH of the medium: Ensure the pH of your experimental buffer is within a stable range for the compound (ideally near neutral pH). |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility of this compound. | 1. Use a co-solvent: If permissible in your experimental system, a small percentage of an organic co-solvent (e.g., DMSO, ethanol) can help maintain solubility. Ensure the final concentration of the co-solvent is compatible with your assay. 2. Prepare fresh dilutions: Prepare working dilutions in aqueous buffers immediately before use from a concentrated stock in DMSO or DMF. 3. Sonication: Briefly sonicate the solution to aid dissolution, but be cautious of potential heating. |
| Discoloration of the stock solution. | Potential oxidation or degradation of the compound. | 1. Discard the solution: Do not use a discolored solution as it may contain degradation products that could interfere with your experiment. 2. Use high-purity solvents: Ensure that the solvents used for preparing solutions are of high purity and anhydrous to minimize contaminants that could promote degradation. 3. Store under inert gas: For long-term storage of stock solutions, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 2-[[5-(aminocarbonyl)-9-(cyclohexylmethyl)-9H-carbazol-4-yl]oxy]-acetic acid | [1] |
| CAS Number | 220862-64-6 | [1] |
| Molecular Formula | C22H24N2O4 | [1] |
| Formula Weight | 380.4 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 3 mg/mL, DMSO: 3 mg/mL | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years (at -20°C) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the calculated mass of this compound).
-
Vortex briefly until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C.
-
Protocol 2: Assessment of this compound Stability in Experimental Buffer
-
Objective: To determine the stability of this compound in a specific aqueous experimental buffer over time.
-
Materials:
-
This compound stock solution (in DMSO)
-
Experimental aqueous buffer (e.g., PBS, Tris-HCl)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV-Vis)
-
Incubator or water bath set to the experimental temperature
-
Amber vials
-
-
Procedure:
-
Prepare a solution of this compound in the experimental buffer at the final working concentration. Ensure the final DMSO concentration is low and consistent across all samples.
-
Immediately after preparation (t=0), take an aliquot and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Monitor for a decrease in the peak area corresponding to this compound and the appearance of any new peaks, which would indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Visualizations
Caption: Recommended experimental workflow for handling this compound to minimize degradation.
Caption: Potential factors leading to the degradation of this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on sPLA2.
References
Addressing Inconsistencies in LY433771 Research Data: A Technical Support Center
Introduction
LY433771 is identified as a potent and selective inhibitor of type X secretory phospholipase A2 (sPLA2-X), an enzyme implicated in various inflammatory processes and cardiovascular diseases. As researchers delve into the therapeutic potential of this compound, inconsistencies and variability in experimental data can arise. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate potential challenges, ensure data reproducibility, and accurately interpret their findings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound in our in vitro assays. What are the potential causes?
A1: Variability in IC50 values is a common issue in enzyme inhibition assays and can stem from several factors. Here are some key areas to investigate:
-
Assay Conditions:
-
Substrate Concentration: The measured IC50 value is highly dependent on the substrate concentration relative to the Michaelis constant (Km). Ensure you are using a consistent and appropriate substrate concentration, ideally at or below the Km, for competitive inhibitors.
-
Enzyme Activity: Variations in the specific activity of the sPLA2-X enzyme preparation can lead to shifts in IC50 values. Always perform a quality control check on your enzyme activity before initiating inhibition assays.
-
Buffer Components: pH, ionic strength, and the presence of detergents or additives can influence both enzyme activity and inhibitor binding. Meticulously control the composition of your assay buffer.
-
Incubation Time: Ensure that the pre-incubation time of the enzyme with the inhibitor and the reaction time are consistent across all experiments.
-
-
Compound Handling:
-
Solubility: this compound may have limited aqueous solubility. Ensure the compound is fully dissolved in the stock solution and does not precipitate upon dilution into the assay buffer. The use of a small percentage of an organic solvent like DMSO is common, but the final concentration should be kept low and consistent across all wells.
-
Stability: Assess the stability of this compound in your assay buffer over the time course of the experiment. Degradation of the inhibitor will lead to an apparent increase in the IC50.
-
-
Data Analysis:
-
Curve Fitting: The algorithm used to fit the dose-response curve can impact the calculated IC50. Use a standardized, non-linear regression model (e.g., four-parameter logistic) and ensure your data points cover a wide range of concentrations to accurately define the top and bottom plateaus of the curve.
-
Q2: Our results for this compound in cell-based assays are not consistent with the reported potent enzymatic inhibition. What could be the reason?
A2: Discrepancies between enzymatic and cell-based assay results are often due to factors related to the cellular environment and the compound's properties beyond direct enzyme inhibition.
-
Cell Permeability: this compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration than expected. Consider performing cell permeability assays (e.g., PAMPA) to assess this.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its effective intracellular concentration.
-
Off-Target Effects: At higher concentrations, this compound might exert off-target effects that influence cell viability or the signaling pathway being studied, confounding the interpretation of the results.
-
Metabolism: The cells may metabolize this compound into less active or inactive forms.
-
Protein Binding: In the presence of serum in the cell culture medium, this compound may bind to serum proteins, reducing the free concentration available to interact with the target enzyme.
Troubleshooting Guides
Issue: High Variability in sPLA2-X Inhibition Assays
This guide provides a systematic approach to troubleshooting inconsistent results in your in vitro sPLA2-X inhibition experiments with this compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Enzyme Activity | 1. Aliquot the sPLA2-X enzyme upon receipt and store at -80°C to avoid multiple freeze-thaw cycles. 2. Perform a specific activity determination for each new lot of enzyme. 3. On the day of the experiment, dilute the enzyme in a buffer containing a stabilizing agent like BSA, if recommended by the manufacturer. |
| Substrate Preparation and Quality | 1. Use a high-quality, pure substrate. 2. Prepare fresh substrate solutions for each experiment. 3. If using a fluorescent substrate, protect it from light to prevent photobleaching. |
| Compound Dilution and Solubility | 1. Prepare serial dilutions of this compound in a consistent manner. 2. Visually inspect for any precipitation at each dilution step. 3. Maintain a constant final concentration of the organic solvent (e.g., DMSO) in all assay wells, including controls. |
| Assay Plate and Pipetting Errors | 1. Use high-quality, low-binding assay plates. 2. Calibrate your pipettes regularly. 3. Use a randomized plate layout to minimize edge effects. |
Experimental Protocols
Key Experiment: Determination of this compound IC50 against sPLA2-X
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of this compound against human recombinant sPLA2-X using a fluorescent substrate.
Materials:
-
Human recombinant sPLA2-X enzyme
-
Fluorescent sPLA2 substrate (e.g., a BODIPY-labeled phospholipid)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 1 mg/mL BSA, pH 7.4)
-
DMSO (for compound dilution)
-
96-well, black, flat-bottom microplate
-
Fluorescence plate reader
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).
-
Further dilute these DMSO stocks into the assay buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Procedure:
-
Add 50 µL of the diluted this compound solutions or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the 96-well plate.
-
Add 25 µL of a pre-diluted sPLA2-X enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorescent sPLA2 substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen substrate.
-
Monitor the increase in fluorescence over time (kinetic read) or read the fluorescence at a fixed time point (endpoint read) after a specified incubation period (e.g., 30 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: Workflow for IC50 determination of this compound.
Caption: sPLA2-X signaling pathway and point of inhibition by this compound.
Technical Support Center: Optimization of LY433771 Delivery In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY433771. The information is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a crystalline solid that acts as an inhibitor of type X secretory phospholipase A2 (sPLA2).[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Formal Name | 2-[[5-(aminocarbonyl)-9-(cyclohexylmethyl)-9H-carbazol-4-yl]oxy]-acetic acid | [1] |
| CAS Number | 220862-64-6 | [1] |
| Molecular Formula | C22H24N2O4 | [1] |
| Formula Weight | 380.4 | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMF: 3 mg/ml, DMSO: 3 mg/ml | [1] |
Q2: What are the potential challenges in the in vivo delivery of this compound?
A2: Based on its properties as a crystalline solid with limited reported solubility in common solvents like DMF and DMSO, researchers may encounter challenges with formulation, bioavailability, and achieving desired therapeutic concentrations in vivo.[1] Low aqueous solubility can lead to poor absorption and rapid clearance.[2][3]
Q3: Which administration routes should I consider for this compound?
A3: The choice of administration route depends on the experimental goals, including the desired pharmacokinetic profile and target tissue. Common routes for preclinical studies include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO) administration.[4][5][6][7] Each has distinct advantages and disadvantages regarding bioavailability and biodistribution.[5][6]
Troubleshooting Guides
Problem 1: Poor Solubility and Vehicle Formulation
Symptoms:
-
Precipitation of this compound in the vehicle during preparation or upon administration.
-
Inconsistent results between experiments.
-
Low bioavailability after oral administration.[3]
Possible Causes:
-
This compound has low aqueous solubility.
-
The chosen vehicle is not optimal for maintaining this compound in solution.
Solutions:
-
Vehicle Selection: For a compound with low aqueous solubility, consider using co-solvents, surfactants, or complexing agents. A suggested starting formulation for parenteral administration could be a mixture of DMSO, PEG300, and saline.
-
Formulation Development:
-
Cyclodextrins: These can be used to enhance the aqueous solubility of hydrophobic drugs.[2]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[2]
-
Nanoparticle formulations: Encapsulating this compound in lipid nanoparticles could improve its stability and pharmacokinetic profile.[8][9][10][11]
-
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
Objective: To prepare a clear, stable solution of this compound for intravenous injection in a rodent model.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution. For example, at a concentration of 3 mg/mL.[1]
-
In a separate sterile tube, mix PEG300 and sterile saline. A common ratio is 40% PEG300 and 60% saline.
-
Slowly add the this compound/DMSO stock solution to the PEG300/saline mixture while vortexing to create the final injection solution. The final concentration of DMSO should be kept low (e.g., <5%) to minimize toxicity.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, adjust the vehicle composition (e.g., increase the ratio of PEG300).
-
Filter the final solution through a 0.22 µm sterile filter before injection.
Visualizations
Caption: Workflow for optimizing the in vivo delivery of this compound.
Caption: Inhibition of the sPLA2 pathway by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 3. Drug Bioavailability - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 4. dovepress.com [dovepress.com]
- 5. Administration route governs the therapeutic efficacy, biodistribution and macrophage targeting of anti-inflammatory nanoparticles in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subcutaneous administration of liposomes: a comparison with the intravenous and intraperitoneal routes of injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of Administration Routes on the Protective Effects of Bee Venom Phospholipase A2 in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 8. Optimization of Lipid Nanoparticle Formulations for mRNA Delivery in Vivo with Fractional Factorial and Definitive Screening Designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Orthogonal Array Optimization of Lipid-like Nanoparticles for mRNA Delivery in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Lipid Nanoparticles with Robust Efficiency for the Delivery of Protein Therapeutics to Augment Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of sPLA2-X Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of secretory phospholipase A2, group X (sPLA2-X) inhibition, with a focus on providing objective performance data and supporting experimental methodologies. While specific preclinical efficacy data for the potent sPLA2-X inhibitor LY433771 (IC50 = 3 nM) is not extensively available in published literature, this guide will utilize data from a closely related and well-studied indole-based sPLA2 inhibitor, Varespladib (LY315920) , as a surrogate to illustrate the therapeutic concept and experimental validation against controls.
Executive Summary
Secretory phospholipase A2 (sPLA2) enzymes, particularly the group X isoform (sPLA2-X), are implicated in the pathogenesis of inflammatory diseases, including cardiovascular disease, through their role in generating pro-inflammatory lipid mediators. Inhibition of sPLA2-X is therefore a potential therapeutic strategy. This guide examines the efficacy of this approach through a detailed look at the experimental data and protocols associated with Varespladib, a potent inhibitor of multiple sPLA2 isoforms, including sPLA2-X.
Data Presentation: Varespladib Clinical Trials in Cardiovascular Disease
The following tables summarize key quantitative data from two clinical trials that investigated the efficacy of Varespladib in patients with cardiovascular disease. These trials compared Varespladib to a placebo control group.
Table 1: VISTA-16 Trial (Vascular Inflammation Suppression to Treat Acute Coronary Syndrome)
| Outcome Measure | Varespladib Group | Placebo Group | p-value |
| Primary Endpoint (Cardiovascular Death, Myocardial Infarction, Stroke) | Increased Risk | Lower Risk | Increased risk of nonfatal MI |
| LDL Cholesterol Reduction | Favorable Reduction | No Change | Significant |
| Inflammatory Biomarker Reduction | Favorable Reduction | No Change | Significant |
The VISTA-16 trial was terminated early due to an increased risk of nonfatal myocardial infarction in the Varespladib group, despite favorable effects on lipid and inflammatory markers.
Table 2: SPIDER-PCI Trial (sPLA2 Inhibition to Decrease Enzyme Release after Percutaneous Coronary Intervention) [1]
| Outcome Measure | Varespladib Group (n=72) | Placebo Group (n=72) | p-value |
| Primary Endpoint (Troponin I or CK-MB Elevation) | 75% | 63% | 0.14 |
| Troponin I >3x ULN | 57% | 50% | 0.39 |
| CK-MB >2x ULN | 14% | 3% | 0.018 |
| sPLA2 Activity Change (ng/mL) | -2.85 | +0.25 | <0.001 |
ULN: Upper Limit of Normal[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols employed in the evaluation of sPLA2 inhibitors like Varespladib.
sPLA2 Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of sPLA2.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human sPLA2-X is used as the enzyme source. A fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC) is prepared in a suitable buffer containing calcium chloride, as sPLA2s are calcium-dependent enzymes.
-
Inhibitor Preparation: The test compound (e.g., this compound or Varespladib) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Assay Procedure:
-
The sPLA2 enzyme is pre-incubated with the various concentrations of the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
The enzymatic reaction is initiated by adding the phospholipid substrate.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the fluorescence intensity is measured using a plate reader. The increase in fluorescence corresponds to the hydrolysis of the substrate by the enzyme.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then determined by fitting the data to a dose-response curve.
In Vivo Models of Cardiovascular Disease
Objective: To evaluate the efficacy of an sPLA2 inhibitor in a living organism, often in a model that mimics human cardiovascular disease.
Example: Mouse Model of Atherosclerosis
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are genetically predisposed to developing atherosclerosis, are used.
-
Diet: Mice are fed a high-fat, high-cholesterol "Western" diet to accelerate the development of atherosclerotic plaques.
-
Drug Administration: The test compound (e.g., Varespladib) is administered to the mice, typically orally (e.g., via gavage) or through intraperitoneal injection, on a daily basis for a specified duration (e.g., 12-16 weeks). A control group receives a vehicle (the solvent used to dissolve the drug) only.
-
Efficacy Assessment:
-
Atherosclerotic Plaque Analysis: At the end of the study, the mice are euthanized, and their aortas are dissected. The extent of atherosclerotic plaque formation is quantified using staining techniques (e.g., Oil Red O staining) followed by image analysis.
-
Biomarker Analysis: Blood samples are collected to measure levels of lipids (e.g., cholesterol, triglycerides) and inflammatory markers (e.g., cytokines).
-
-
Data Analysis: The plaque area and biomarker levels in the treated group are compared to those in the control group to determine the in vivo efficacy of the inhibitor.
Mandatory Visualizations
Signaling Pathway of sPLA2-X in Inflammation
Caption: sPLA2-X signaling pathway leading to inflammation.
Experimental Workflow for sPLA2 Inhibitor Efficacy Testing
Caption: Workflow for evaluating sPLA2 inhibitor efficacy.
Logical Relationship: Rationale for sPLA2-X Inhibition in Atherosclerosis
Caption: Rationale for targeting sPLA2-X in atherosclerosis.
References
Comparative Analysis: LY4337713, a Novel Radioligand Therapy, Versus Standard-of-Care in FAP-Positive Solid Tumors
For Immediate Release
A new frontier in oncology is being explored with the development of targeted radioligand therapies. Among these, LY4337713, a Fibroblast Activation Protein (FAP)-targeting agent, is currently under investigation in the Phase 1a/1b FiREBOLT clinical trial (NCT07213791) for patients with advanced or metastatic FAP-positive solid tumors.[1][2][3][4] This guide provides a comparative analysis of LY4337713 against the current standard-of-care treatments for the tumor types being studied: ovarian, breast, pancreatic, colorectal, esophageal, stomach cancers, and cholangiocarcinoma.
FAP is a transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of cancers, while its presence in healthy tissues is limited.[5][6] This differential expression makes FAP an attractive target for delivering therapeutic radiation directly to the tumor site, potentially minimizing off-target toxicity. LY4337713 is designed to bind to FAP and deliver a radioactive payload to induce tumor cell death.[3]
Standard-of-Care Treatments for Advanced/Metastatic Cancers
The current standard-of-care for the cancers under investigation in the FiREBOLT trial is multifaceted and depends on the specific cancer type, molecular characteristics, and prior lines of therapy. Treatment regimens typically involve a combination of systemic therapies.
| Cancer Type | Standard-of-Care First-Line and Subsequent Therapies |
| Ovarian Cancer (Platinum-Resistant/Refractory) | Single-agent chemotherapy (e.g., paclitaxel, topotecan, pegylated liposomal doxorubicin), bevacizumab, PARP inhibitors for BRCA-mutated tumors.[7][8] |
| Breast Cancer (HER2-Negative) | For HR-positive disease, endocrine therapy combined with a CDK4/6 inhibitor is standard first-line treatment. Subsequent lines may involve other endocrine therapies, PI3K inhibitors for PIK3CA-mutated tumors, and chemotherapy. For triple-negative breast cancer, chemotherapy, immunotherapy (for PD-L1 positive tumors), and antibody-drug conjugates are used.[9][10][11] |
| Pancreatic Ductal Adenocarcinoma | Combination chemotherapy regimens such as FOLFIRINOX or gemcitabine (B846) plus nab-paclitaxel are the standard first-line treatments for patients with good performance status.[12][13][14][15][16] |
| Colorectal Cancer | Treatment is guided by sidedness and molecular markers (RAS, BRAF, MSI status). Options include chemotherapy doublets or triplets with targeted agents like anti-VEGF or anti-EGFR antibodies. For MSI-high tumors, immunotherapy with checkpoint inhibitors is a first-line option.[17][18][19][20][21] |
| Esophageal and Gastroesophageal Junction Cancer | Multimodality therapy is standard for locally advanced disease.[22][23] For metastatic disease, chemotherapy, often in combination with immunotherapy for PD-L1 positive tumors, is the standard of care.[24][25][26] |
| Gastric Adenocarcinoma | First-line treatment typically involves a fluoropyrimidine and platinum-based chemotherapy doublet. For HER2-positive tumors, trastuzumab is added. Immunotherapy is an option for PD-L1 positive cancers.[27][28][29][30][31] |
| Cholangiocarcinoma | For unresectable or metastatic disease, the standard of care is systemic chemotherapy, with gemcitabine and cisplatin (B142131) being a common first-line regimen. Targeted therapies are used for tumors with specific molecular alterations (e.g., FGFR2 fusions, IDH1 mutations).[32][33][34][35][36] |
Quantitative Data for FAP-Targeted Radioligand Therapy
As the FiREBOLT trial for LY4337713 is in its early stages, specific efficacy and safety data are not yet publicly available. However, preliminary data from other FAP-targeted radioligand therapies can provide an indication of the potential of this therapeutic class.
| Study (Therapy) | Cancer Type(s) | Key Efficacy Findings | Key Safety Findings |
| First-in-human study (177Lu-LNC1004) | Metastatic Radioiodine-Refractory Thyroid Cancer | Objective response rate: 25%, Disease control rate: 83% | Well-tolerated with few side effects. |
| Case Report (90Y-FAPI-46) | Metastatic Breast and Colorectal Cancer | Mixed response: disappearance of peritoneal metastases, limited effect on breast cancer metastases. | Not detailed in the report.[37] |
| Preclinical Study (177Lu-FAP6-IP-DOTA) | Various solid tumor models | Suppressed tumor growth by approximately 45% with a single dose. | No reproducible toxicities observed.[38][39] |
Experimental Protocols
FAP-Targeted Radioligand Therapy Workflow
The general workflow for FAP-targeted radioligand therapy, as can be inferred for the LY4337713 trial, involves several key steps from patient selection to treatment and follow-up.
References
- 1. theranostictrials.org [theranostictrials.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. FiREBOLT: LY4337713 in Adults with FAP-Positive Solid Tumors | Duke Cancer Institute [dukecancerinstitute.org]
- 4. A Study of LY4337713 in Participants With FAP-Positive Solid Tumors [ctv.veeva.com]
- 5. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 6. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. onclive.com [onclive.com]
- 9. Metastatic ER-Positive HER2-Negative Breast Cancer Novel Treatment Combination Improves Progression-Free Survival - The ASCO Post [ascopost.com]
- 10. Key Advances in Breast Cancer Treatment: First Half of 2025 | Biopharma PEG [biochempeg.com]
- 11. mskcc.org [mskcc.org]
- 12. daytonphysicians.com [daytonphysicians.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. jnccn.org [jnccn.org]
- 15. www2.tri-kobe.org [www2.tri-kobe.org]
- 16. researchgate.net [researchgate.net]
- 17. ascopubs.org [ascopubs.org]
- 18. Treatment of Metastatic Colorectal Cancer: ASCO Guideline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. esmo.org [esmo.org]
- 20. mskcc.org [mskcc.org]
- 21. esmo.org [esmo.org]
- 22. ascopubs.org [ascopubs.org]
- 23. New Guideline for Locally Advanced Esophageal Cancer Supports Multimodality Therapy and Multidisciplinary Treatment - The ASCO Post [ascopost.com]
- 24. Esophageal Cancer Chemotherapy: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Esophageal cancer - Wikipedia [en.wikipedia.org]
- 26. nccn.org [nccn.org]
- 27. First-line systemic therapy for advanced gastric cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Treatment options in patients with metastatic gastric cancer: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. researchgate.net [researchgate.net]
- 31. Gastric Cancer Treatment Protocols: General Treatment Recommendations, Preoperative Chemoradiotherapy Regimens, Perioperative Chemotherapy Regimens [emedicine.medscape.com]
- 32. Biliary Tract Cancers, Version 2.2025, NCCN Clinical Practice Guidelines In Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. emedicine.medscape.com [emedicine.medscape.com]
- 34. c.peerview.com [c.peerview.com]
- 35. jnccn.org [jnccn.org]
- 36. cholangiocarcinomaaustralia.org [cholangiocarcinomaaustralia.org]
- 37. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Fibroblast Activation Protein-Targeted Radioligand Therapy for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. jnm.snmjournals.org [jnm.snmjournals.org]
A Preclinical Showdown: LY433771 (PNT6555) vs. FAP-2286 in FAP-Targeted Radioligand Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two prominent Fibroblast Activation Protein (FAP)-targeting radioligand therapies: LY433771, represented by its likely preclinical surrogate PNT6555 from Eli Lilly and Company, and its competitor, FAP-2286. This analysis is based on publicly available preclinical data and aims to offer a clear, data-driven overview to inform research and development decisions in the rapidly evolving field of FAP-targeted oncology.
Fibroblast Activation Protein, a cell surface protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid tumors, has emerged as a compelling target for cancer therapy. Radioligand therapies that specifically target FAP offer the potential to deliver cytotoxic radiation directly to the tumor stroma, thereby disrupting the supportive network that tumors rely on for growth and metastasis.
This guide summarizes key preclinical findings for this compound (PNT6555) and FAP-2286, focusing on their in vitro binding characteristics, in vivo tumor uptake and biodistribution, and therapeutic efficacy in animal models.
At a Glance: Preclinical Performance
| Parameter | This compound (as PNT6555) | FAP-2286 |
| Target | Fibroblast Activation Protein (FAP) | Fibroblast Activation Protein (FAP) |
| Modality | Radioligand Therapy | Radioligand Therapy |
| Radionuclide (Therapeutic) | Lutetium-177 (¹⁷⁷Lu) | Lutetium-177 (¹⁷⁷Lu) |
| Binding Affinity (IC₅₀) | 6.6 nM (for recombinant hFAP)[1] | High affinity to FAP recombinant protein |
| Tumor Uptake (in vivo) | Significantly higher tumor accumulation over 168h compared to PNT6952 and PNT6522[2] | High and persistent uptake in FAP-positive tumors[3] |
| Efficacy (in vivo) | Significant antitumor activity with the greatest tumor growth delay and animal survival compared to PNT6952 and PNT6522[2] | Significant tumor growth inhibition in FAP-expressing xenografts[3] |
In Vitro Studies: Targeting the Mark
The initial assessment of any targeted therapy lies in its ability to bind to its intended target with high affinity and specificity. Preclinical in vitro studies for both PNT6555 and FAP-2286 have demonstrated their potent binding to FAP.
Binding Affinity
A lower half-maximal inhibitory concentration (IC₅₀) value indicates a stronger binding affinity of the compound to its target.
| Compound | Target | IC₅₀ (nM) |
| PNT6555 | Recombinant human FAP (hFAP) | 6.6[1] |
| PNT3087 | Recombinant human FAP (hFAP) | 2.2[1] |
| PNT3090 | Recombinant human FAP (hFAP) | 1.4[1] |
| PNT3106 | Recombinant human FAP (hFAP) | 2.2[1] |
| DOTAGA.SA(FAPi)₂ | Recombinant human FAP (hFAP) | 2.7[1] |
Note: Data for FAP-2286's specific IC₅₀ was not available in the reviewed sources, though it is described as having high affinity.[3] Eli Lilly's next-generation compounds (PNT3087, PNT3090, and PNT3106) show improved affinity over PNT6555.[1]
In Vivo Studies: Homing in on Tumors
The translation of in vitro binding to effective tumor targeting in a complex biological system is a critical step in preclinical evaluation. Both ¹⁷⁷Lu-PNT6555 and ¹⁷⁷Lu-FAP-2286 have shown promising tumor uptake and biodistribution profiles in animal models.
Tumor Uptake and Biodistribution
Biodistribution studies are essential to understand the accumulation of the radioligand in the tumor compared to healthy organs, which is a key determinant of both efficacy and safety.
¹⁷⁷Lu-PNT6555: Studies revealed that ¹⁷⁷Lu-PNT6555 had significantly higher tumor accumulation over 168 hours compared to other tested variants (¹⁷⁷Lu-PNT6952 and ¹⁷⁷Lu-PNT6522). It also showed rapid renal clearance, which is a favorable characteristic for minimizing off-target radiation exposure.[2]
¹⁷⁷Lu-FAP-2286: Biodistribution studies in mice demonstrated rapid and persistent uptake of radiolabeled FAP-2286 in FAP-positive tumors, with renal clearance and minimal uptake in normal tissues.[3][4]
Therapeutic Efficacy
The ultimate goal of a radioligand therapy is to effectively inhibit tumor growth. Preclinical efficacy studies in tumor-bearing animal models have provided encouraging results for both compounds.
¹⁷⁷Lu-PNT6555: In therapeutic studies, ¹⁷⁷Lu-PNT6555 exhibited significant antitumor activity and resulted in the greatest tumor growth delay and increased animal survival compared to other tested compounds at well-tolerated doses.[2]
¹⁷⁷Lu-FAP-2286: A single dose of 30 or 60 MBq of ¹⁷⁷Lu-FAP-2286 demonstrated significant tumor growth inhibition in HEK-FAP tumor-bearing mice.[3]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following provides an overview of the typical experimental protocols employed in the evaluation of FAP-targeting radioligands.
In Vitro Binding Affinity Assays
-
Objective: To determine the binding affinity (e.g., IC₅₀) of the unlabeled compound to FAP.
-
Method: Competitive binding assays are performed using recombinant human FAP protein or FAP-expressing cells. A known concentration of a radiolabeled FAP ligand is incubated with the FAP source in the presence of increasing concentrations of the test compound (e.g., PNT6555). The displacement of the radiolabeled ligand is measured, and the IC₅₀ value is calculated, representing the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.
In Vivo Tumor Models
-
Objective: To evaluate the in vivo tumor-targeting and therapeutic efficacy of the radiolabeled compound.
-
Animal Models: Immunodeficient mice (e.g., nude mice) are typically used.
-
Tumor Implantation: Human cancer cell lines engineered to overexpress FAP (e.g., HEK293-hFAP or HT1080-hFAP) are subcutaneously injected into the mice to establish tumor xenografts.
Biodistribution Studies
-
Objective: To determine the uptake and clearance of the radiolabeled compound in various organs and the tumor.
-
Method: Tumor-bearing mice are intravenously injected with a known amount of the radiolabeled compound (e.g., ¹⁷⁷Lu-PNT6555 or ¹⁷⁷Lu-FAP-2286). At various time points post-injection, mice are euthanized, and major organs (liver, kidneys, spleen, lungs, heart, etc.) and the tumor are harvested. The radioactivity in each tissue is measured using a gamma counter, and the uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Therapeutic Efficacy Studies
-
Objective: To assess the antitumor activity of the therapeutic radioligand.
-
Method: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The treatment group receives a therapeutic dose of the radiolabeled compound (e.g., ¹⁷⁷Lu-PNT6555). The control group may receive a vehicle or a non-radiolabeled version of the compound. Tumor volume and body weight are monitored regularly. Efficacy is determined by comparing the tumor growth inhibition in the treated group to the control group. Animal survival is also a key endpoint.
Conclusion
Both this compound (represented by PNT6555) and FAP-2286 have demonstrated compelling preclinical data, validating FAP as a promising target for radioligand therapy. Both agents exhibit high affinity for FAP, leading to significant tumor uptake and potent antitumor efficacy in animal models. The next-generation compounds from Eli Lilly appear to have further optimized binding affinity.
The choice between these and other emerging FAP-targeted therapies will likely depend on a comprehensive evaluation of their clinical data, including safety profiles, dosimetry in humans, and ultimately, their therapeutic efficacy in patients with FAP-positive solid tumors. The ongoing and upcoming clinical trials for these agents are eagerly awaited by the oncology community.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Preclinical Development of PNT6555, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lse.co.uk [lse.co.uk]
- 4. 177Lu-PNT6555 by Eli Lilly and Co for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
Safety Operating Guide
Navigating the Disposal of LY433771: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling LY433771, a potent inhibitor of type X secretory phospholipase A2 (sPLA2), understanding the proper disposal procedures is paramount for maintaining laboratory safety and environmental compliance. While the Safety Data Sheet (SDS) for this compound from its supplier, Cayman Chemical, indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), adherence to established laboratory waste management protocols is essential.[1] This guide provides a comprehensive overview of the recommended disposal procedures for this compound, drawing from general best practices for non-hazardous chemical waste management in a laboratory setting.
Immediate Safety and Handling Precautions
Before addressing disposal, it is crucial to observe proper handling procedures to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE):
-
Gloves: Impermeable and resistant to the chemical should be worn.
-
Eye Protection: Safety glasses or goggles are recommended.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
General Hygiene:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Disposal of this compound Waste
The disposal of chemical waste is a highly regulated process.[2] Although this compound is not classified as hazardous, it is prudent to manage its disposal with care.[1] Laboratory personnel are responsible for the proper accumulation, labeling, storage, and disposal of chemical waste generated during their research.[2]
Step-by-Step Disposal Protocol:
-
Consult Institutional Policies: Before initiating any disposal procedure, consult your institution's specific Environmental Health and Safety (EHS) guidelines.[3] Local regulations and institutional policies may have specific requirements for the disposal of non-hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with hazardous waste streams such as flammable solvents, corrosive materials, or reactive chemicals.[4] It should be segregated as non-hazardous solid or liquid waste.
-
Solid Waste Disposal:
-
Unused or Expired this compound: If in its solid, powdered form, it should be collected in a clearly labeled, sealed container.
-
Contaminated Labware: Items such as weigh boats, pipette tips, and microfuge tubes that have come into contact with this compound should be collected in a designated solid waste container.
-
Disposal Route: This container of solid, non-hazardous chemical waste should then be disposed of according to your institution's procedures, which may include placing it directly into the dumpster by laboratory personnel.[3] Custodial staff should not handle chemical waste.[3]
-
-
Liquid Waste Disposal:
-
Solutions of this compound: For solutions prepared in non-hazardous solvents (e.g., aqueous buffers), disposal down the sanitary sewer may be permissible, but only after obtaining approval from your institution's EHS department.[3][5]
-
Sewer Disposal Criteria: If approved, the solution must be:
-
Water-soluble.
-
Not a severe irritant or lachrymator.
-
Devoid of strong or noxious odors.
-
Flushed with a large volume of water (at least an equal volume).[5]
-
-
Prohibited for Sewer Disposal: Do not dispose of solutions containing hazardous solvents (e.g., flammable, toxic) down the drain.[2] These must be collected as hazardous waste.
-
-
Empty Container Disposal:
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable, non-hazardous solvent (e.g., water).
-
Rinsate Collection: The rinsate from the first rinse may need to be collected as chemical waste, depending on institutional policies. Subsequent rinses may be eligible for sewer disposal.
-
Container Disposal: After triple rinsing and air drying, deface the label and dispose of the container in the regular trash.[3]
-
Quantitative Data Summary
While the Safety Data Sheet for this compound does not provide extensive quantitative data regarding disposal parameters, the following table summarizes general quantitative guidelines for laboratory chemical waste disposal that should be considered.
| Parameter | Guideline | Source |
| Sewer Discharge pH | Between 5.5 and 9.0 | [2] |
| Liquid Waste Volume Limit for Sewer Discharge | Up to 5 gallons per discharge (with institutional approval) | [5] |
| Solid Waste Volume Limit for Sewer Discharge | Up to 1 kilogram (if water-soluble and approved) | [5] |
| Satellite Accumulation Area Limit (Hazardous Waste) | Maximum of 55 gallons | [6][7] |
| Acute Hazardous Waste Accumulation Limit | Maximum of 1 quart (liquid) or 1 kilogram (solid) | [6] |
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates a logical workflow for determining the proper disposal route for this compound waste in a laboratory setting.
By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound waste, fostering a secure and environmentally responsible research environment.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
